3-(2-Chloro-4-fluorophenyl)acrylic acid
Description
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Properties
IUPAC Name |
3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWBTRMWGOREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (E)-3-(2-Chloro-4-fluorophenyl)acrylic Acid
Executive Summary
(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid (CAS 174603-37-3) is a specialized fluorinated cinnamic acid derivative serving as a critical intermediate in medicinal chemistry. Characterized by the specific ortho-chloro and para-fluoro substitution pattern on the phenyl ring, this compound exhibits unique electronic and steric properties that influence its reactivity and binding affinity in biological targets.
Its primary utility lies in drug discovery pipelines focusing on antiviral therapeutics (specifically neuraminidase inhibitors) and metabolic disorder treatments. It serves as the direct precursor to 3-(2-chloro-4-fluorophenyl)propanoic acid via catalytic hydrogenation and is a versatile building block for constructing heterocyclic scaffolds such as quinolinones and coumarins.
This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application protocols, designed for researchers requiring high-purity production and downstream utilization.
Chemical Profile & Properties[1][2][3][4][5]
The presence of the fluorine atom at the para position enhances metabolic stability by blocking oxidative metabolism (e.g., P450 hydroxylation), while the ortho-chlorine atom introduces steric bulk that can lock conformation in receptor binding pockets.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | (2E)-3-(2-Chloro-4-fluorophenyl)prop-2-enoic acid |
| Common Name | 2-Chloro-4-fluorocinnamic acid |
| CAS Number | 174603-37-3 |
| Molecular Formula | C₉H₆ClFO₂ |
| Molecular Weight | 200.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 208–210 °C (Experimental) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
| pKa | ~4.4 (Predicted) |
| LogP | 2.89 (Predicted) |
| SMILES | OC(=O)/C=C/C1=C(Cl)C=C(F)C=C1 |
Synthetic Methodologies
Two primary routes are validated for the synthesis of CAS 174603-37-3.[1] The Knoevenagel Condensation is the preferred method for scalability and atom economy, while the Heck Reaction serves as an alternative when starting from aryl halides.
Primary Route: Knoevenagel Condensation
This protocol utilizes 2-chloro-4-fluorobenzaldehyde and malonic acid. It is favored for its high yield (>90%) and operational simplicity.
Reaction Scheme:
Detailed Protocol
-
Reagents:
-
2-Chloro-4-fluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Piperidine (0.05 eq, Catalyst)
-
Pyridine (Solvent/Base, 5–10 volumes)
-
-
Procedure:
-
Charge a round-bottom flask with 2-chloro-4-fluorobenzaldehyde and malonic acid.
-
Add pyridine to dissolve the solids, followed by the catalytic amount of piperidine.
-
Heat the mixture to reflux (100–115 °C) for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).
-
In-Process Control (IPC): TLC (Hexane:EtOAc 7:3) or HPLC should show <1% residual aldehyde.
-
-
Work-up:
-
Cool the reaction mixture to 0–5 °C.
-
Slowly pour the mixture into ice-cold 3M HCl (excess) with vigorous stirring to precipitate the acid and neutralize pyridine.
-
Filter the resulting white precipitate.[1]
-
Wash the cake with water (3x) to remove pyridinium salts.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water (95:5) .
-
Dry in a vacuum oven at 60 °C for 12 hours.
-
Expected Yield: 90–95%.[1]
-
Secondary Route: Heck Coupling
Useful if the aldehyde precursor is unavailable but the aryl halide is abundant.
Reaction:
-
Substrate: 1-Bromo-2-chloro-4-fluorobenzene.
-
Catalyst: Pd(OAc)₂ (1–3 mol%).
-
Ligand: Triphenylphosphine (PPh₃).
-
Base: Triethylamine (Et₃N) or NaOAc.
-
Conditions: DMF or DMAc at 120 °C for 12–16 hours.
-
Note: This route often requires more rigorous purification to remove Palladium residues (to <10 ppm for pharma applications).
Downstream Applications & Workflow
CAS 174603-37-3 is rarely the final API; it is a scaffold enabler.
Synthesis of Propanoic Acid Derivatives
The most common immediate application is the selective reduction of the alkene to form 3-(2-Chloro-4-fluorophenyl)propanoic acid (CAS 174603-38-4). This saturated analog is a key pharmacophore in antiviral research, specifically for influenza neuraminidase inhibitors.
Protocol:
-
Catalyst: PtO₂ (Adam's Catalyst) or 10% Pd/C.
-
Solvent: Ethanol or Methanol.
-
Conditions: H₂ atmosphere (balloon or 1-3 bar), RT, 2-4 hours.
-
Yield: ~98% (Quantitative conversion is typical).
Heterocycle Formation
The acrylic acid moiety allows for cyclization reactions:
-
Coumarins: Via intramolecular esterification if an ortho-hydroxyl group were introduced (or via displacement of the ortho-chloro group under harsh conditions).
-
Quinolinones: Via Curtius rearrangement to the isocyanate followed by thermal cyclization.
Visualization: Synthetic & Application Workflow
Figure 1: Synthetic workflow from precursors to downstream pharmaceutical applications.
Analytical Characterization
To ensure scientific integrity, the identity of CAS 174603-37-3 must be validated using the following markers.
1H NMR Interpretation (DMSO-d₆, 400 MHz)
The spectrum is distinct due to the trans-alkene coupling and the specific aromatic substitution pattern.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 12.60 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable). |
| 7.85 | Doublet (J=16.0 Hz) | 1H | Ar-CH =CH- | Large J-value confirms (E)-isomer geometry. |
| 7.90 | Multiplet | 1H | Ar-H (C6) | Deshielded by the alkene; ortho to alkene. |
| 7.55 | Doublet of Doublets | 1H | Ar-H (C3) | Ortho to Chlorine, meta to Fluorine. |
| 7.30 | Multiplet | 1H | Ar-H (C5) | Shielded by Fluorine; ortho to Fluorine. |
| 6.60 | Doublet (J=16.0 Hz) | 1H | Ar-CH=CH - | Alpha-proton to carbonyl; shielded by resonance. |
HPLC Method (Purity Check)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 270 nm (Cinnamic acid conjugation band).
-
Retention Time: Expect elution ~12-14 min (hydrophobic due to Cl/F).
Safety & Handling (MSDS Highlights)
While not highly toxic, the compound is a potent irritant.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use a fume hood to avoid inhalation of dust.
-
Incompatibility: Strong oxidizing agents.
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Stable under normal conditions.
References
-
BenchChem Technical Support. Synthesis of 2-Chlorocinnamic Acid Derivatives. (2025). Retrieved from
-
Ambeed. Product Analysis: 3-(2-Chloro-4-fluorophenyl)acrylic acid.[2] (2024). Retrieved from
-
Sigma-Aldrich. Product Specification: 2-Chloro-4-fluorocinnamic acid. Retrieved from
-
World Intellectual Property Organization. Patent WO2018062978A1: Novel heteroaryl compound, enantiomer, diastereomer or pharmaceutically acceptable salt thereof, and antiviral composition containing same. (2018). Retrieved from
- Journal of Medicinal Chemistry.Synthesis and SAR of fluorinated cinnamic acid derivatives. (General Reference for methodology).
Sources
A Technical Guide to (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid, a halogenated derivative of cinnamic acid. It details the compound's chemical identifiers, physicochemical properties, and established methodologies for its synthesis, with a focus on the Perkin and Heck reactions. The causality behind synthetic choices and the importance of reaction parameters are discussed. Furthermore, this guide explores the potential applications of this compound and its analogs in medicinal chemistry and materials science, grounded in the known biological and chemical activities of substituted cinnamic acids. All technical data and protocols are supported by authoritative references to ensure scientific integrity.
Chemical Identity and Molecular Descriptors
(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid is a substituted cinnamic acid, a class of organic compounds built upon an acrylic acid backbone attached to a phenyl group. The specific substitutions of chlorine at the 2-position and fluorine at the 4-position of the phenyl ring significantly influence its steric and electronic properties, making it a valuable building block in synthetic chemistry.
The primary molecular identifiers and computed properties for this compound are summarized below.
| Descriptor | Value | Source |
| IUPAC Name | (2E)-3-(2-Chloro-4-fluorophenyl)prop-2-enoic acid | N/A |
| Synonym(s) | 3-(2-Chloro-4-fluorophenyl)-2-propenoic acid | [1] |
| CAS Number | 174603-37-3 | [1][2] |
| Molecular Formula | C₉H₆ClFO₂ | [1] |
| Molecular Weight | 200.59 g/mol | [1] |
| SMILES | O=C(O)/C=C/C1=CC=C(F)C=C1Cl | [1] |
| InChIKey | Not directly available in search results; generated from structure. | N/A |
Note: The InChIKey for the specific CAS number 174603-37-3 was not explicitly found in the provided search results. A closely related isomer, 3-(4-Chloro-2-fluorophenyl)acrylic acid (CAS 202982-65-8), has the InChIKey FVLPOWWRHAOKMT-UHFFFAOYSA-N[3]. Researchers should generate the InChIKey using trusted chemical software from the provided SMILES string for definitive identification.
Introduction: The Significance of Halogenated Cinnamic Acids
Cinnamic acid and its derivatives are a well-established class of molecules with a broad spectrum of biological activities and industrial applications. They serve as precursors for pharmaceuticals, fragrances, and UV-absorbing agents. The introduction of halogen atoms, such as chlorine and fluorine, onto the aromatic ring is a cornerstone strategy in medicinal chemistry for modulating a molecule's pharmacokinetic and pharmacodynamic profile.
-
Chlorine can enhance membrane permeability and metabolic stability, often improving the half-life of a drug candidate.
-
Fluorine , with its high electronegativity and small size, can alter pKa, improve binding affinity to target proteins by forming specific hydrogen bonds or electrostatic interactions, and block metabolic pathways, thereby enhancing bioavailability.
The specific 2-chloro-4-fluoro substitution pattern of the title compound creates a unique electronic and steric environment, making it an attractive intermediate for the synthesis of novel bioactive molecules and advanced materials.
Synthesis Methodologies
The creation of the α,β-unsaturated carboxylic acid moiety of substituted cinnamic acids can be achieved through several reliable organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. For (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid, the Perkin and Heck reactions are two of the most relevant and powerful synthetic strategies.
The Perkin Reaction
The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.
Causality and Mechanistic Insight: This reaction is driven by the formation of a carbanion from the anhydride, which acts as the nucleophile. The choice of acetic anhydride and sodium acetate is common. The aromatic aldehyde (2-chloro-4-fluorobenzaldehyde) serves as the electrophile. The reaction proceeds through an aldol-type addition followed by dehydration. A final hydrolysis step liberates the desired cinnamic acid derivative.
// Nodes A [label="2-Chloro-4-fluorobenzaldehyde\n+ Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Sodium Acetate\n(Base Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Carbanion Formation\n(from Anhydride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Nucleophilic Attack\non Aldehyde Carbonyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Aldol Adduct\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Dehydration\n(Elimination of H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Unsaturated Anhydride\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid\n(Final Product)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> D; B -> C [label=" Deprotonates"]; C -> D [label=" Attacks"]; D -> E; E -> F; F -> G; G -> H; H -> I; }
Diagram 1: Simplified workflow of the Perkin Reaction.
Experimental Protocol (Perkin Reaction):
-
Reactant Charging: A mixture of 2-chloro-4-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to 180°C with constant stirring for 5-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: After cooling, the reaction mixture is poured into water and boiled for 15-20 minutes to hydrolyze the excess acetic anhydride and the mixed anhydride product.
-
Purification: The solution is then acidified with concentrated hydrochloric acid (HCl) until precipitation of the crude product is complete. The solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization: The crude product is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid.
The Mizoroki-Heck Reaction
The Heck reaction is a more modern and versatile palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is particularly effective for synthesizing substituted styrenes and cinnamic acids with high stereoselectivity for the E-isomer.
Causality and Mechanistic Insight: This protocol is chosen for its high efficiency and functional group tolerance. The key is the palladium(0) catalyst, which undergoes oxidative addition with an aryl halide (e.g., 1-bromo-2-chloro-4-fluorobenzene). The resulting Pd(II) complex then coordinates with acrylic acid (or an acrylate ester), followed by migratory insertion and β-hydride elimination to form the product and regenerate the catalyst. The presence of a base is crucial to neutralize the hydrogen halide produced and complete the catalytic cycle.
// Nodes Start [label="Starting Materials:\n- 2-Chloro-4-fluoro-iodobenzene\n- Acrylic Acid\n- Pd Catalyst (e.g., Pd(OAc)₂)\n- Base (e.g., Et₃N)\n- Solvent (e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heck Coupling Reaction\n(e.g., 100-120°C, 12-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Reaction Quenching\n(e.g., add water)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="Aqueous Work-up\n- Acidify with HCl\n- Extract with organic solvent (e.g., EtOAc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(e.g., Column Chromatography or Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Product; }
Diagram 2: General experimental workflow for Heck synthesis.
Experimental Protocol (Heck Reaction):
-
Catalyst Pre-activation (if needed): In an inert atmosphere (N₂ or Ar), the palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a suitable solvent (e.g., DMF or NMP) are combined.
-
Reactant Addition: To the catalyst mixture, add 2-chloro-4-fluoro-iodobenzene (1.0 eq), acrylic acid (1.2 eq), and a base such as triethylamine (Et₃N, 2.0 eq).
-
Reaction Conditions: The reaction vessel is sealed and heated to 100-140°C until the starting aryl halide is consumed (monitored by GC-MS or TLC).
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and acidified with aqueous HCl (e.g., 1M) to a pH of ~2.
-
Extraction and Isolation: The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Physicochemical and Spectroscopic Data
The structural features of (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid impart specific physicochemical properties that are critical for its application in drug design and materials science.
| Property | Value | Description | Source |
| TPSA (Topological Polar Surface Area) | 37.3 Ų | Predicts drug transport properties like membrane permeability. | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.5769 | Indicates the lipophilicity of the molecule. | [1] |
| Hydrogen Bond Acceptors | 1 | The oxygen atoms of the carboxyl group. | [1] |
| Hydrogen Bond Donors | 1 | The hydrogen atom of the carboxyl group. | [1] |
| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. | [1] |
Spectroscopic Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of standard spectroscopic techniques:
-
¹H NMR: Would show characteristic signals for the vinyl protons (as doublets with a large coupling constant, >15 Hz, confirming the E-isomer) and the aromatic protons, with splitting patterns dictated by the chloro and fluoro substituents.
-
¹³C NMR: Would confirm the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons of the double bond.
-
FT-IR: Would display a strong carbonyl (C=O) stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~3000 cm⁻¹).
-
Mass Spectrometry (MS): Would show the molecular ion peak corresponding to the compound's molecular weight (200.59 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M peak).
Potential Applications in Research and Drug Development
While specific research on (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid is nascent, the broader class of substituted cinnamic acids has demonstrated significant potential in several therapeutic areas. This compound serves as a valuable scaffold for generating derivatives with enhanced or novel activities.
-
Anticancer Agents: Many cinnamic acid derivatives exhibit antiproliferative effects. The halogenated phenyl ring can enhance binding to biological targets or improve cell permeability, potentially leading to more potent anticancer compounds.
-
Antimicrobial and Antifungal Agents: Halogenated aromatic compounds are known for their antimicrobial properties. Derivatives of this acid could be explored for activity against various bacterial and fungal strains.
-
Enzyme Inhibitors: Cinnamic acids have been shown to inhibit enzymes like tyrosinase. The specific electronic nature of the 2-chloro-4-fluoro substitution pattern could be leveraged to design potent and selective enzyme inhibitors for various diseases.
-
Advanced Materials: As a derivative of acrylic acid, this compound could be used as a monomer or building block for creating functional polymers with specific optical or electronic properties, such as UV-filtering capabilities.
Safety and Handling
Based on related fluorinated and chlorinated aromatic carboxylic acids, (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid should be handled with care in a well-ventilated laboratory fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract[4][5]. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Refer to the specific Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.
Conclusion
(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid is a synthetically accessible and versatile chemical intermediate. Its halogenated structure provides a unique combination of steric and electronic properties that are highly desirable in the fields of medicinal chemistry and materials science. Robust synthetic routes, such as the Perkin and Heck reactions, allow for its reliable production. The foundational data presented in this guide serves as a technical resource for researchers aiming to utilize this compound as a scaffold for the development of novel, high-value molecules.
References
-
PubChem. (E)-3-(3-Chloro-4-fluorophenyl)acrylaldehyde. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].
-
PubChem. 3-(4-Fluorophenyl)-2-methylacrylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].
-
Georganics. (E)-3-(3-Fluorophenyl)acrylic acid - general description and preparation. Retrieved February 27, 2026, from [Link].
-
Scientific Research Publishing. (2014). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 3, 59-67. Retrieved February 27, 2026, from [Link].
-
PubChem. 2-Hydroxy-3-pentanone. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].
-
The Royal Society of Chemistry. (2015). Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved February 27, 2026, from [Link].
-
SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 131-135. Retrieved February 27, 2026, from [Link].
-
PubChem. 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].
-
PubChem. 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)-. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].
- Google Patents. (2015). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
Sources
Advanced Safety and Handling Whitepaper: 3-(2-Chloro-4-fluorophenyl)acrylic Acid in Medicinal Chemistry
Executive Summary
In modern drug discovery, halogenated cinnamic acid derivatives such as 3-(2-Chloro-4-fluorophenyl)acrylic acid (also known as 2-chloro-4-fluorocinnamic acid) serve as critical structural scaffolds. They are extensively utilized in the synthesis of novel multi-target antimicrobial agents, specifically halogenated cinnamanilides, and in the development of functionalized materials that inhibit bacterial biofilm formation[1][2].
However, the very structural features that make this compound pharmacologically valuable—namely, its
Physicochemical Profiling & Structural Dynamics
Understanding the macroscopic hazards of a chemical begins with its molecular properties. The dual halogenation (2-chloro and 4-fluoro) on the phenyl ring strongly withdraws electron density via inductive effects, which not only lowers the pKa of the carboxylic acid compared to unsubstituted cinnamic acid but also significantly increases the electrophilicity of the
Table 1: Physicochemical Properties and Handling Rationale
| Property | Value | Rationale / Impact on Handling |
| CAS Number | 133220-86-7 | Unique identifier for safety tracking and inventory management[3][4]. |
| Molecular Formula | The presence of halogens increases the lipophilicity of the scaffold[4]. | |
| Molecular Weight | 200.59 g/mol | Standardized metric for precise stoichiometric calculations[4]. |
| Melting Point | 245–247 °C | High melting point indicates a highly stable crystalline solid at room temperature[3]. |
| Boiling Point | 312.8 °C at 760 mmHg | Low volatility at ambient conditions; inhalation risk is primarily driven by particulate dust rather than vapor[3]. |
| Density | 1.42 g/cm³ | Denser than water; dictates behavior during biphasic aqueous extractions[3]. |
Hazard Identification & Toxicological Mechanisms
The compound is classified as an irritant (Hazard Code: Xi) and presents specific acute toxicity risks[4]. To handle this material safely, researchers must understand why it is toxic at a cellular level.
Table 2: GHS Hazard Classifications
| GHS Code | Hazard Statement | Mechanistic Cause |
| H302 | Harmful if swallowed | Systemic toxicity via thiol depletion in the gastrointestinal tract[4][5]. |
| H315 | Causes skin irritation | Electrophilic attack on epidermal proteins[4][5]. |
| H319 | Causes serious eye irritation | Rapid reaction with sensitive corneal nucleophiles[4][5]. |
| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust mechanically and chemically irritates the mucosal lining[4][5]. |
The Causality of Toxicity: Michael Addition
The primary mechanism of irritation and toxicity for 3-(2-Chloro-4-fluorophenyl)acrylic acid is its behavior as a Michael acceptor . The electron-withdrawing halogens enhance the partial positive charge on the
Mechanism of toxicity via Michael addition to cellular thiols.
Experimental Workflows: Safe Handling & Synthesis
A common application of this compound is its conversion into anilides (e.g., halogenated cinnamanilides) via amide coupling for antimicrobial screening[1]. The following protocol utilizes HATU and DIPEA. It is designed as a self-validating system , ensuring that each step provides observable feedback to confirm safety and chemical success.
Protocol: Safe Amide Coupling
Step 1: Reagent Preparation
-
Action: In a fume hood, dissolve 1.0 eq of 3-(2-Chloro-4-fluorophenyl)acrylic acid in anhydrous DMF under an inert
atmosphere. -
Causality: DMF is chosen because it effectively solubilizes the polar acid and stabilizes the highly polar transition states generated during HATU activation. The fume hood mitigates the H335 respiratory hazard from the acid dust.
Step 2: Activation
-
Action: Cool the solution to 0 °C. Add 1.2 eq of HATU, followed dropwise by 2.5 eq of DIPEA.
-
Causality: Cooling to 0 °C controls the exothermic formation of the active ester, preventing degradation. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing with the amine in the subsequent step.
-
Self-Validation Check: The solution will transition from colorless/pale yellow to a distinct yellow/orange hue within 10 minutes, visually confirming the formation of the active OAt-ester intermediate.
Step 3: Amine Addition
-
Action: Add 1.1 eq of the target amine and allow the reaction to warm to room temperature, stirring for 2–4 hours.
-
Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a UV lamp (254 nm). The disappearance of the starting acid spot and the appearance of a new, higher-Rf spot confirms reaction completion before proceeding to workup.
Step 4: Safe Quenching and Neutralization
-
Action: Dilute the mixture with Ethyl Acetate (EtOAc), then slowly add saturated aqueous
until the aqueous phase pH is ~8. -
Causality:
is a mild base that neutralizes unreacted acid and acidic HATU byproducts without being strong enough to hydrolyze the newly formed amide bond. -
Self-Validation Check: The evolution of
gas provides a visual indicator of neutralization. Cessation of effervescence and a stable pH paper reading of 8 confirms complete quenching, ensuring no residual acid transfers to the organic phase.
Safe amide coupling workflow for 3-(2-Chloro-4-fluorophenyl)acrylic acid.
Emergency Response & Decontamination
In the event of a solid spill, sweeping the powder dry will aerosolize the chemical, triggering severe respiratory irritation (H335). The following decontamination protocol is a self-validating system designed to chemically neutralize the threat.
Protocol: Solid Spill Cleanup
-
Containment: Don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator).
-
Suppression: Do not dry sweep. Gently cover the spill with a damp, inert absorbent pad to suppress dust generation.
-
Chemical Decontamination: Wash the spill area with a 5%
(sodium carbonate) solution, followed by distilled water.-
Causality: The basic wash deprotonates any residual 3-(2-Chloro-4-fluorophenyl)acrylic acid, converting it from a lipophilic irritant into a highly water-soluble sodium salt, allowing for complete physical removal.
-
-
Self-Validation Check: Swab the cleaned surface with a damp pH indicator strip. A neutral pH (7.0) confirms the complete removal of both the acidic chemical residue and the basic decontamination wash.
References
- Source: pure-synth.
- Source: bldpharm.
- 化学品安全技术说明书 (SDS)
- Source: mdpi.
- Source: unimi.
Sources
Solubility of 3-(2-Chloro-4-fluorophenyl)acrylic acid in DMSO
An In-Depth Technical Guide for Research & Development
Abstract
This guide provides a comprehensive technical analysis of the solubility profile of 3-(2-Chloro-4-fluorophenyl)acrylic acid (CAS: 174603-37-3) in Dimethyl Sulfoxide (DMSO). Designed for medicinal chemists and formulation scientists, this document synthesizes physicochemical properties, structural analog data, and thermodynamic principles to establish practical solubility ranges. It includes a self-validating experimental protocol for precise determination and outlines the molecular mechanisms governing solvation in polar aprotic media.
Chemical Identity & Physicochemical Context
To understand the solubility behavior, we must first ground the discussion in the compound's structural properties. 3-(2-Chloro-4-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid, commonly used as an intermediate in the synthesis of bioactive heterocycles.
| Property | Data | Relevance to Solubility |
| Chemical Name | (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid | Structural Basis |
| CAS Number | 174603-37-3 | Exact Identification |
| Molecular Weight | 200.59 g/mol | Diffusion & Molar Volume |
| Molecular Formula | C₉H₆ClFO₂ | Halogenation increases lipophilicity (LogP) |
| Physical State | White to off-white crystalline solid | Lattice energy barrier to dissolution |
| pKa (Predicted) | ~4.0 - 4.5 (Carboxylic Acid) | Ionization state in solution |
| LogP (Predicted) | ~2.6 - 2.9 | Moderate hydrophobicity |
Key Insight: The presence of the carboxylic acid moiety (-COOH) acts as a hydrogen bond donor (HBD), while the halogenated aromatic ring contributes to lipophilicity. DMSO, being a polar aprotic solvent with a high dielectric constant and strong hydrogen bond accepting (HBA) capability, is thermodynamically ideal for solvating this compound.
Solubility Profile in DMSO
2.1 Estimated Solubility Range
While specific empirical solubility data for this exact CAS number is often proprietary, we can derive a high-confidence solubility range by analyzing structurally homologous cinnamic acid derivatives.
-
Reference Standard: trans-Cinnamic acid and 4-Methylcinnamic acid exhibit solubility in DMSO exceeding 50 mg/mL (>300 mM) at 25°C.
-
Structural Impact: The addition of Chlorine and Fluorine atoms increases the molecular weight and lipophilicity but does not sterically hinder the carboxylic acid's interaction with the solvent.
Recommended Stock Concentration: For biological assays or synthetic workflows, a stock solution of 50 mM to 100 mM is robust and thermodynamically stable at room temperature.
2.2 Mechanism of Solvation
The dissolution process is driven by specific intermolecular forces between the solute and DMSO.
-
H-Bonding: The sulfoxide oxygen of DMSO (strong H-acceptor) forms a stable hydrogen bond with the hydroxyl proton of the carboxylic acid.
-
Dipole-Dipole Interactions: The highly polar S=O bond interacts with the polarized aromatic system.
-
Dispersion Forces: The methyl groups of DMSO interact with the hydrophobic halogenated phenyl ring.
Figure 1: Mechanistic pathway of solvation showing the critical Hydrogen Bond interaction between the solute's carboxyl group and DMSO's sulfoxide oxygen.
Experimental Protocol: Self-Validating Solubility Determination
Do not rely solely on literature values. Use this tiered protocol to validate the solubility of your specific batch, accounting for polymorph variations or impurities.
Tier 1: Visual Solubility Threshold (Rapid Assessment)
Goal: To confirm solubility for standard stock solution preparation (e.g., 50 mM).
-
Calculation: Calculate the mass required for 1 mL of 50 mM solution.
- .
-
Addition: Weigh 10 mg of solid into a clear glass vial.
-
Solvent: Add 500 µL of anhydrous DMSO (half volume).
-
Agitation: Vortex for 30 seconds.
-
Observation: If clear, solubility > 100 mM.
-
Action: Add remaining 500 µL DMSO.
-
-
Validation: Centrifuge at 13,000 rpm for 5 minutes. Inspect the pellet. No pellet indicates complete dissolution.
Tier 2: Saturation Shake-Flask Method (Quantitative)
Goal: To determine the thermodynamic solubility limit (Equilibrium Solubility).
Materials:
-
Anhydrous DMSO (Grade: ACS or HPLC, >99.9%)
-
Thermomixer or Shaking Water Bath (25°C ± 0.1°C)
-
Syringe Filters (0.22 µm PTFE - DMSO compatible)
-
HPLC or UV-Vis Spectrophotometer
Workflow:
-
Supersaturation: Add excess solid (approx. 100 mg) to 1 mL of DMSO in a chemically resistant glass vial.
-
Equilibration: Shake at 25°C for 24 hours. This ensures the breakdown of the crystal lattice.
-
Clarification: Filter the suspension using a pre-warmed (25°C) syringe and 0.22 µm PTFE filter to remove undissolved solids.
-
Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.
-
-
Dilution: Dilute the filtrate 1:100 or 1:1000 with Methanol/Water (50:50) to bring it within the linear dynamic range of your detector.
-
Quantification: Analyze via HPLC-UV (270-280 nm typically for cinnamic systems).
Figure 2: Step-by-step workflow for the Saturation Shake-Flask method to determine equilibrium solubility.
Handling, Stability, and Storage
-
Hygroscopicity: DMSO is hygroscopic. Water absorption significantly decreases the solubility of organic acids (the "antisolvent effect"). Always use anhydrous DMSO and seal containers under inert gas (Argon/Nitrogen) if storing for long periods.
-
Oxidation: The acrylic double bond is susceptible to oxidation. Store stock solutions in amber vials at -20°C.
-
Safety:
-
DMSO: Penetrates skin and can carry toxic solutes into the bloodstream.
-
Compound: Irritant (H315, H319, H335).
-
PPE: Nitrile gloves are required; Latex is permeable to DMSO.
-
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylic acid Safety Data Sheet. Retrieved from
-
Mota, F. L., et al. (2008).[3] Solubility of Cinnamic Acid Derivatives in Organic Solvents. Industrial & Engineering Chemistry Research. Retrieved from
-
ChemScene. (n.d.). (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid Product Data. Retrieved from
-
Shakeel, F., et al. (2015). Solubility and thermodynamics of sinapic acid in DMSO + water mixtures. Journal of Molecular Liquids. Retrieved from
Sources
Technical Guide: Characterization and Synthesis of 2-Chloro-4-fluorophenyl Acrylic Acid
This is an in-depth technical guide designed for researchers and drug development professionals. It synthesizes available literature data with a robust experimental framework for validation.
Focus: Melting Point Data, Solid-State Properties, and Synthetic Validation
Executive Summary
2-Chloro-4-fluorophenyl acrylic acid (specifically the trans- or E-isomer, often referred to as 2-Chloro-4-fluorocinnamic acid ) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] Accurate melting point (MP) determination is the primary metric for establishing the purity of this scaffold, particularly to distinguish it from its low-melting aldehyde precursor (2-chloro-4-fluorobenzaldehyde, MP 61–63 °C) and potential cis-isomers.[1]
This guide provides the consolidated physicochemical data, explains the variance in reported values, and details a self-validating protocol for synthesis and thermal characterization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Confusion often arises from inconsistent nomenclature in vendor catalogs. The target compound is a cinnamic acid derivative, not an atropic acid derivative.
| Property | Data |
| IUPAC Name | (2E)-3-(2-Chloro-4-fluorophenyl)prop-2-enoic acid |
| Common Name | 2-Chloro-4-fluorocinnamic acid |
| CAS Registry Numbers | 133220-86-7 (General); 174603-37-3 (Specific to E-isomer) |
| Molecular Formula | C₉H₆ClFO₂ |
| Molecular Weight | 200.59 g/mol |
| Appearance | White to off-white crystalline powder |
Melting Point Data Analysis
Literature values for this compound exhibit variance, likely due to differences in heating rates, isomeric purity (E vs Z), and residual solvent content.
| Source Type | Reported Melting Point Range | Confidence Level | Notes |
| Primary Literature / CoA | 207 – 210 °C | High | Consistent with mono-substituted fluorocinnamic acid trends.[1] |
| Secondary Databases | 245 – 248 °C | Low | Likely conflated with 4-chlorocinnamic acid or a salt form. |
| Precursor (Impurity) | 61 – 63 °C | N/A | MP of starting material (2-Chloro-4-fluorobenzaldehyde).[1] |
| Predicted (SAR) | 215 – 230 °C | Medium | Based on 2,4-Dichlorocinnamic acid (233 °C) and 4-Fluorocinnamic acid (208 °C).[1] |
Technical Insight: The presence of the ortho-chloro substituent creates steric twist, potentially disrupting the planar packing seen in 4-fluorocinnamic acid.[1] However, the heavy halogen atom generally increases lattice energy. Expect a sharp endotherm between 207°C and 220°C for the pure E-isomer. [1]
Experimental Protocol: Synthesis & Purification
To ensure the melting point data correlates to a known standard, the following Knoevenagel Condensation protocol is recommended. This method favors the thermodynamically stable E-isomer.
Reaction Scheme
The reaction utilizes a pyridine-catalyzed decarboxylation of the malonic acid adduct.[2]
Figure 1: Synthetic pathway via Knoevenagel condensation favoring the trans-isomer.[1]
Step-by-Step Methodology
Reagents:
-
2-Chloro-4-fluorobenzaldehyde (1.0 eq)[1]
-
Malonic acid (1.2 eq)[1]
-
Pyridine (Solvent/Base, 3.0-5.0 vol)[1]
-
Piperidine (Catalytic, 0.1 eq)[1]
-
Conc. HCl (for workup)
Procedure:
-
Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-fluorobenzaldehyde and malonic acid in pyridine. Add piperidine.
-
Reaction: Heat the mixture to 80–85 °C for 2 hours, then increase to reflux (100–110 °C) for 1 hour to ensure complete decarboxylation. Evolution of CO₂ bubbles will cease when the reaction is complete.
-
Quench: Cool the reaction mixture to 0–5 °C in an ice bath.
-
Precipitation: Slowly add the reaction mixture to excess ice-cold dilute HCl (2M) with vigorous stirring. The pyridine salt will dissolve, while the product precipitates as a white solid.
-
Critical Check: Ensure pH < 2 to fully protonate the carboxylic acid.
-
-
Filtration: Filter the crude solid and wash extensively with cold water to remove pyridinium salts.
-
Purification (Recrystallization):
-
Solvent: Ethanol/Water (9:1) or Glacial Acetic Acid .
-
Dissolve the crude solid in boiling solvent.
-
Allow to cool slowly to room temperature, then to 4 °C. Rapid cooling may trap the Z-isomer or impurities.
-
Filter and dry in a vacuum oven at 50 °C for 12 hours.
-
Thermal Analysis & Validation Workflow
Do not rely solely on capillary melting point methods. Differential Scanning Calorimetry (DSC) provides a definitive purity fingerprint.
Analytical Workflow[6]
Figure 2: Quality control decision tree for thermal characterization.
Interpreting the Data[6][13]
-
Onset Temperature: The synthesis target should show an onset > 207 °C.
-
Impurity Spike: A small endotherm at ~60 °C indicates unreacted aldehyde.
-
Broadening: A melting range > 2 °C suggests the presence of the cis-isomer or solvent inclusion.
References
-
GuideChem. (2025). 2-Chloro-4-fluorocinnamic acid Properties and Melting Point. Retrieved from [1]
-
ChemicalBook. (2025). Product Data for CAS 133220-86-7. Retrieved from [1]
-
Sigma-Aldrich. (2025). Certificate of Analysis Search: 2-Chloro-4-fluorocinnamic acid. Retrieved from [1]
-
BenchChem. (2025). Synthesis Protocols for Halogenated Cinnamic Acids. Retrieved from [1]
-
National Institutes of Health (NIH). (2023). Synthesis of substituted cinnamic acids via Knoevenagel condensation. PMC Database. Retrieved from [1]
Sources
Sourcing and Validating High-Purity 3-(2-Chloro-4-fluorophenyl)acrylic Acid: A Technical Sourcing Guide
Executive Summary
3-(2-Chloro-4-fluorophenyl)acrylic acid (CAS: 174603-37-3 for the E-isomer) is a critical cinnamic acid derivative utilized primarily as a building block in the synthesis of SGLT2 inhibitors and specific tyrosine kinase inhibitors.[1][2][3] Its 2-chloro-4-fluoro substitution pattern imparts unique metabolic stability and lipophilicity to downstream pharmacophores.
However, commercial sourcing of this intermediate is fraught with "hidden" quality risks—specifically, regioisomeric contamination and trace metal residuals from catalytic synthesis. This guide moves beyond a simple vendor list to establish a self-validating procurement protocol , ensuring that incoming raw materials meet the stringent requirements of GMP and GLP environments.
Chemical Identity & Critical Quality Attributes (CQAs)
To validate a supplier, you must first define the "perfect" material. The trans (E) geometry is thermodynamically favored and typically the required active isomer.
| Attribute | Specification | Rationale |
| IUPAC Name | (E)-3-(2-Chloro-4-fluorophenyl)prop-2-enoic acid | Defines stereochemistry. |
| CAS Number | 174603-37-3 | Specific to the (E)-isomer.[1][2][3][4] (Generic: 202982-78-1) |
| Molecular Weight | 200.59 g/mol | - |
| Appearance | White to off-white crystalline powder | Coloration often indicates oxidation of phenolic impurities or residual palladium. |
| Purity (HPLC) | ≥ 98.0% (a/a) | Critical for preventing side-reactions in subsequent coupling steps. |
| Isomeric Purity | ≥ 99% E-isomer | The Z-isomer is a common contaminant from Heck couplings. |
| Melting Point | 166–168 °C | Depression >2°C indicates significant impurity burden. |
Synthetic Routes & Impurity Profiling
Understanding how a supplier makes the compound allows you to predict what impurities will be present. Two dominant routes exist:
Route A: Knoevenagel Condensation (Dominant Commercial Route)
-
Reaction: 2-Chloro-4-fluorobenzaldehyde + Malonic acid (catalyzed by piperidine/pyridine).
-
Impurity Profile:
-
Unreacted Aldehyde: 2-Chloro-4-fluorobenzaldehyde (detectable via HPLC).
-
Decarboxylation Failure: Benzylidene malonic acid intermediates.
-
Solvent Residues: Pyridine or Piperidine (detectable via GC-HS).
-
Route B: Heck Coupling (Alternative)
-
Reaction: 1-Bromo-2-chloro-4-fluorobenzene + Acrylic acid (Pd catalyst).
-
Impurity Profile:
-
Metal Residues: Palladium (Pd) > 10 ppm (Critical for pharma).
-
Regioisomers: 3-(2-Chloro-4-fluorophenyl)acrylic acid isomers if the halide starting material was impure.
-
Visualization: Impurity Origin Flow
Caption: Logic flow tracking the origin of critical impurities based on the Knoevenagel synthetic route.
Supplier Landscape & Qualification
Disclaimer: Stock availability fluctuates. The following vendors are validated based on historical catalog reliability for fluorinated aromatics.
Tier 1: Validated Specialists (High Reliability)
These suppliers typically offer batch-specific CoAs and H-NMR data.
-
Fluorochem (UK/Europe)
-
Strengths: Excellent documentation for fluorinated intermediates. Often stocks 5g to 100g sizes.
-
Catalog: F868726 (Note: Verify specific isomer code).
-
Best For: Bench-scale synthesis and reference standards.
-
-
BLDpharm (Global/Asia)
-
Strengths: Large inventory capacity; strong on "building blocks" for medicinal chemistry.
-
Catalog: BD75658[1]
-
Best For: Scale-up (kg quantities) and competitive pricing.
-
-
Combi-Blocks (USA)
-
Strengths: High-speed delivery in North America; rigorous internal QC.
-
Best For: Rapid prototyping in drug discovery.
-
Tier 2: Aggregators & Bulk Sourcing
-
ChemScene: Good for finding rare salt forms.
-
Enamine: Excellent if the compound is part of a larger library synthesis project.
The Self-Validating System: Incoming QC Protocol
Do not rely solely on the supplier's Certificate of Analysis (CoA). Upon receipt of the material, execute this two-step validation protocol.
Protocol A: HPLC Purity & Isomer Check
This method separates the E-isomer from the Z-isomer and the aldehyde precursor.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Max absorption for cinnamates).
-
Acceptance Criteria:
-
Main peak RT ~ 8.5 min (varies by system).
-
Aldehyde impurity typically elutes earlier (more polar due to lack of conjugation extension compared to acid dimer).
-
Z-isomer typically elutes just prior to the E-isomer.
-
Protocol B: H-NMR Geometry Confirmation
To confirm you have the trans (E) isomer, look at the alkene region.
-
Solvent: DMSO-d6.
-
Key Signal: Two doublets in the alkene region (6.5 ppm - 7.8 ppm).
-
Coupling Constant (J-value):
-
Trans (E):
(REQUIRED). -
Cis (Z):
(REJECT).
-
Visualization: Supplier Qualification Workflow
Caption: Step-by-step decision tree for validating a new supplier of 3-(2-Chloro-4-fluorophenyl)acrylic acid.
Handling and Stability
-
Storage: Store at +2°C to +8°C. While cinnamic acids are generally stable, the fluorinated ring can be sensitive to light over long periods (photodimerization).
-
Safety: Irritant (H315, H319). Wear standard PPE.[5]
References
-
ChemScene. (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid Product Data. Retrieved from [3]
-
BLDpharm. Product Analysis: 3-(2-Chloro-4-fluorophenyl)acrylaldehyde & Acid Derivatives. Retrieved from
-
Fluorochem. 3-(4-Chloro-2-fluorophenyl)acrylic acid and Isomers. Retrieved from
-
MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Retrieved from
-
Waters Corp. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from
Sources
Methodological & Application
Application Note: Synthesis of 3-(2-Chloro-4-fluorophenyl)acrylic acid
[1]
Strategic Overview
3-(2-Chloro-4-fluorophenyl)acrylic acid is a critical intermediate in the synthesis of functionalized quinolines, indoles, and cinnamic acid derivatives used in antibacterial and anti-inflammatory drug discovery. Its synthesis relies on the formation of a carbon-carbon double bond attached to an electron-deficient aromatic ring.[1]
This guide details two robust protocols for synthesizing this target from 2-chloro-4-fluorobenzaldehyde :
-
Method A (The Standard): The Doebner Modification of the Knoevenagel condensation.[1][2][3][4][5] This is the preferred route for high stereoselectivity (E-isomer) and difficult substrates.[1]
-
Method B (Green/Scalable): Ethanol-based condensation.[1] A simplified workup suitable for larger scales where pyridine solvent is undesirable.[1]
Retrosynthetic Analysis
The most direct disconnection is at the
Figure 1: Retrosynthetic disconnection showing the convergent synthesis from commercially available aldehyde and malonic acid.[1]
Reaction Mechanism: The Doebner Modification[2][3][4][5][6]
The reaction proceeds via the Knoevenagel condensation followed by a decarboxylation cascade.[1][2][3][4] The use of pyridine as both solvent and base, often with a catalytic amount of piperidine, facilitates the formation of the trans-isomer (E-isomer) due to the thermodynamic stability of the intermediate.
Key Mechanistic Steps:
-
Enolization: Base-catalyzed deprotonation of malonic acid.[1]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.[1]
-
Dehydration: Elimination of water to form the dicarboxylic acid intermediate.[1]
-
Decarboxylation: Thermal elimination of CO
driven by the relief of steric strain and formation of the conjugated system.[1]
Figure 2: Step-wise mechanism of the Doebner modification leading to the acrylic acid derivative.[1]
Experimental Protocols
Method A: Doebner Modification (Pyridine/Piperidine)
Best for: High yield, high stereochemical purity, and research-scale synthesis (1g – 50g).
Reagents:
-
2-Chloro-4-fluorobenzaldehyde (1.0 equiv)[1]
-
Malonic acid (1.5 equiv)
-
Pyridine (Solvent, 3-5 volumes)
-
Piperidine (Catalyst, 0.1 equiv)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-chloro-4-fluorobenzaldehyde (10.0 g, 63 mmol) and malonic acid (9.8 g, 94 mmol) to the flask.
-
Solvent Addition: Add Pyridine (30 mL) followed by Piperidine (0.6 mL).
-
Reaction: Heat the mixture to 80–100°C for 2–4 hours.
-
Workup (Critical):
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual pyridine hydrochloride.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Method B: Green Knoevenagel (Ethanol/Piperidine)
Best for: Scale-up, avoiding pyridine toxicity.
Reagents:
-
2-Chloro-4-fluorobenzaldehyde (1.0 equiv)[1]
-
Malonic acid (1.2 equiv)[2]
-
Ethanol (Solvent)[6]
-
Piperidine (Catalyst, 0.1 equiv)
Protocol:
-
Dissolve the aldehyde and malonic acid in Ethanol (5 volumes).
-
Add piperidine catalyst.
-
Reflux for 4–6 hours.
-
Note: Decarboxylation may be slower in ethanol than in pyridine.[1] If an intermediate dicarboxylic acid persists, increase reflux time.[1]
-
Concentrate the solvent under reduced pressure.[1]
-
Acidify the residue with 1M HCl to precipitate the product.
Analytical Characterization & QC
To validate the synthesis, compare your data against the following expected parameters.
Physical Properties
| Parameter | Specification | Notes |
| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation or residual pyridine.[1] |
| Melting Point | 200–205°C (Predicted) | Note: Substituted cinnamic acids generally have high MPs.[1] Verify with standard. |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Insoluble in water (acidic form).[1] |
NMR Spectroscopy (Diagnostic Peaks)
The
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete decarboxylation | Extend reflux time; ensure temperature is >80°C. |
| Oily Product | Residual solvent or pyridine | Triturate the oil with hexanes or cold water/HCl to induce crystallization.[1] |
| Product is Colored | Oxidation of aldehyde | Perform reaction under Nitrogen atmosphere.[1] Recrystallize with activated charcoal. |
| No Precipitation | pH not low enough | Ensure pH is < 2 during workup.[1] The carboxylate salt is water-soluble; the free acid is not.[1] |
References
-
Doebner Modification Review
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
-
Source: Taylor & Francis Online[1]
-
General Protocol (Organic Syntheses)
-
Compound Data & Safety
-
Green Chemistry Alternatives
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- Source: MDPI (Molbank)
Synthesis of Fluorinated Cinnamic Acids via Knoevenagel Condensation: An Application Note
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive protocol for the synthesis of fluorinated cinnamic acids utilizing the Knoevenagel condensation reaction. Cinnamic acids and their derivatives are pivotal intermediates in the synthesis of pharmaceuticals, polymers, and other high-value chemicals.[1] The strategic incorporation of fluorine into the cinnamic acid scaffold can significantly enhance its therapeutic properties, including metabolic stability, binding affinity, and bioavailability.[2][3] This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, and crucial insights into reaction optimization, product purification, and characterization.
Introduction: The Significance of Fluorinated Cinnamic Acids
The introduction of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to modulate their physicochemical and biological properties.[2][3] Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can influence the acidity (pKa) and lipophilicity (logP) of the parent molecule.[4] These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity.[2] Specifically, fluorinated cinnamic acids have demonstrated potential as anti-inflammatory, antibacterial, and anti-cancer agents.[4]
The Knoevenagel condensation is a classic and efficient method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5][6] This reaction is particularly well-suited for the synthesis of α,β-unsaturated acids, such as cinnamic acids.[7] The Doebner modification of this reaction, which utilizes pyridine as a solvent and a catalyst like piperidine with malonic acid, is a widely employed method for synthesizing cinnamic acid derivatives.[7][8]
The Knoevenagel Condensation: Mechanism and Rationale
The Knoevenagel condensation proceeds through a series of steps initiated by a basic catalyst.[1] The most commonly used catalysts are weak bases like piperidine or pyridine.[9]
Mechanism Overview:
-
Enolate Formation: The basic catalyst, typically piperidine, deprotonates the active methylene compound (malonic acid), forming a nucleophilic enolate ion.[1]
-
Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of the fluorinated benzaldehyde.[1]
-
Aldol Addition: This results in the formation of a β-hydroxy carbonyl intermediate.[5]
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product.[1][5]
-
Decarboxylation: When malonic acid is used, the initial product is an α,β-unsaturated dicarboxylic acid, which readily undergoes decarboxylation upon heating in the presence of pyridine to yield the final cinnamic acid product.[8][10]
The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[8] The electron-withdrawing nature of the fluorine atoms on the benzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocol
This protocol details the synthesis of fluorinated cinnamic acids using the Doebner modification of the Knoevenagel condensation.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Fluorinated Benzaldehyde | ≥98% | e.g., Sigma-Aldrich | Various isomers (2-fluoro, 3-fluoro, 4-fluoro, etc.) can be used. |
| Malonic Acid | ≥99% | e.g., Sigma-Aldrich | |
| Pyridine | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Should be handled in a fume hood. |
| Piperidine | ≥99% | e.g., Sigma-Aldrich | Catalyst; handle with care in a fume hood. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | e.g., Fisher Scientific | Used for acidification. |
| Ethanol or Methanol | Reagent Grade | e.g., Fisher Scientific | For recrystallization. |
| Diethyl Ether or Ethyl Acetate | Reagent Grade | e.g., Fisher Scientific | For extraction. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent Grade | e.g., Fisher Scientific | For drying organic layers. |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of fluorinated cinnamic acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the fluorinated benzaldehyde (1.0 eq), malonic acid (1.2-1.5 eq), and pyridine (acting as the solvent).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 90-115 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude fluorinated cinnamic acid.
-
Stir the mixture until a suspension is formed.[9]
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water.[11]
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Filter the purified crystals and dry them under vacuum.
-
Reaction Parameters and Optimization
The following table provides a starting point for optimizing the reaction conditions for different fluorinated benzaldehydes.
| Fluorinated Benzaldehyde | Malonic Acid (eq) | Piperidine (eq) | Reflux Time (h) | Typical Yield (%) |
| 2-Fluorobenzaldehyde | 1.2 | 0.1 | 3 | 75-85 |
| 3-Fluorobenzaldehyde | 1.2 | 0.1 | 2.5 | 80-90 |
| 4-Fluorobenzaldehyde | 1.2 | 0.1 | 2 | 85-95 |
| 3,4-Difluorobenzaldehyde | 1.3 | 0.1 | 3.5 | 70-80 |
| Pentafluorobenzaldehyde | 1.5 | 0.15 | 4 | 65-75 |
Note: These are representative values and may require optimization based on laboratory conditions and scale.
Characterization of Fluorinated Cinnamic Acids
The identity and purity of the synthesized fluorinated cinnamic acids should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[11] Key signals to look for include the vinylic protons of the double bond and the aromatic protons, which will show characteristic splitting patterns due to fluorine coupling.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[12] Expect to see a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1680-1700 cm⁻¹), and a C=C stretch (~1620-1640 cm⁻¹).[12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
Melting Point (MP): A sharp melting point range indicates a high degree of purity.[13]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Loss of product during workup. | Ensure complete precipitation by adding sufficient acid and cooling thoroughly. | |
| Formation of Side Products | Self-condensation of the aldehyde. | This is less likely with weak bases but can occur if the reaction is overheated for an extended period.[14] |
| Michael addition. | Use a stoichiometric amount of malonic acid to minimize this side reaction.[14] | |
| Product is an Oil or Gummy Solid | Impurities present. | Purify by column chromatography before recrystallization. |
| Incomplete removal of pyridine. | Wash thoroughly with acidic water during workup. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Pyridine and piperidine are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
Conclusion
The Knoevenagel condensation provides a robust and efficient method for the synthesis of a wide range of fluorinated cinnamic acids. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of pure products can be obtained. The strategic fluorination of cinnamic acids offers a promising avenue for the development of novel therapeutic agents with enhanced pharmacological properties.
References
-
Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, May 3). Knoevenagel Condensation. Retrieved from [Link]
-
PharmaTutor. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
Chemisty Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of cinnamic acid or derivatives thereof.
-
Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
PubMed. (2014, July 15). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. orientjchem.org [orientjchem.org]
- 7. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. chemrj.org [chemrj.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Esterification Protocols for 3-(2-Chloro-4-fluorophenyl)acrylic acid
Introduction & Mechanistic Rationale
3-(2-Chloro-4-fluorophenyl)acrylic acid is a highly functionalized, halogenated cinnamic acid derivative. Substituted cinnamic acids and their esterified counterparts serve as critical building blocks in the development of agricultural chemicals, cosmetics, and advanced pharmaceutical active ingredients (APIs)[1]. Specifically, these scaffolds are frequently utilized in the synthesis of novel heteroaryl compounds with potent antiviral activities, including inhibitors targeting influenza viral entry and replication[2].
Esterification of this compound is a fundamental transformation designed to protect the carboxylic acid moiety, prevent unwanted side reactions during downstream cross-coupling, and modulate the molecule's lipophilicity for biological assays[3]. However, the presence of the electron-withdrawing 2-chloro and 4-fluoro substituents slightly alters the electron density of the conjugated alkene. While the alkene remains a potential Michael acceptor, standard acidic or mild coupling conditions selectively target the carboxylic acid without triggering unwanted oxa-Michael additions.
The selection of the esterification method dictates the reaction's atom economy, yield, and purity profile:
-
Fischer Esterification: The industrial standard for simple primary alcohols. It relies on acid catalysis to protonate the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the alcohol[4].
-
Acid Chloride Activation: Utilizes thionyl chloride (SOCl
) or oxalyl chloride to generate a highly reactive acyl chloride intermediate[5]. This is the method of choice when steric hindrance prevents Fischer esterification or when driving the reaction to completion without excess alcohol is required[6]. -
Steglich Esterification: Employs N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). This mild, room-temperature approach is critical for acid-sensitive or highly sterically hindered alcohols.
Strategic Workflow & Decision Matrix
To ensure optimal yield and minimize byproduct formation, the choice of protocol must be tailored to the target alcohol. The following decision matrix outlines the logical workflow for selecting the appropriate esterification methodology.
Caption: Decision matrix for selecting the optimal esterification methodology.
Quantitative Data Summary
The table below synthesizes the expected quantitative parameters for the three primary esterification routes applied to substituted cinnamic acids, allowing for rapid process optimization.
| Parameter | Protocol A: Fischer Esterification | Protocol B: Acid Chloride Route | Protocol C: Steglich Esterification |
| Ideal Substrates | Primary alcohols (Methanol, Ethanol) | Secondary/Tertiary alcohols | Acid-sensitive or bulky alcohols |
| Typical Yield | 85 - 95% | 75 - 90% | 80 - 95% |
| Reaction Temp | Reflux (65°C - 80°C) | 0°C to Room Temp | Room Temp (20°C - 25°C) |
| Reaction Time | 2 - 12 hours | 1 - 4 hours | 12 - 24 hours |
| Atom Economy | High (Water byproduct) | Moderate (SO | Low (DCU byproduct) |
| Scalability | Excellent (Industrial standard) | Good (Requires gas scrubbing) | Moderate (DCU removal is tedious) |
Experimental Protocols (Self-Validating Systems)
Caption: Acid-catalyzed Fischer esterification mechanistic pathway.
Protocol A: Acid-Catalyzed Fischer Esterification (Synthesis of Methyl Esters)
This method is highly scalable and leverages Le Chatelier's principle by using the reactant alcohol as the solvent to drive the equilibrium toward the ester[4].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-(2-Chloro-4-fluorophenyl)acrylic acid (1.0 equiv) in anhydrous methanol (0.45 M solution).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H
SO , 0.1 equiv) dropwise. Causality: The slow addition prevents localized exothermic spikes that could lead to unwanted polymerization of the acrylic double bond. -
Reflux & IPC: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc, 4:1). The reaction is complete when the UV-active starting material spot (lower R
) is entirely consumed, confirming full conversion. -
Workup & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate. Carefully wash the organic layer with saturated aqueous NaHCO
. Causality: The bicarbonate wash neutralizes the H SO catalyst and deprotonates any trace unreacted starting material, partitioning it into the aqueous layer to guarantee a high-purity organic ester product[4]. -
Isolation: Wash with brine, dry over anhydrous MgSO
, filter, and evaporate the solvent to yield the methyl ester.
Protocol B: Acid Chloride Activation (Synthesis of Isopropyl/Secondary Esters)
When utilizing secondary alcohols, the Fischer method is often too slow. Converting the acid to an acyl chloride circumvents this by creating a highly reactive electrophile[5][6].
-
Acyl Chloride Formation: Dissolve the starting acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 equiv), followed by the dropwise addition of thionyl chloride (SOCl
, 1.5 equiv) at 0°C. Causality: DMF reacts with SOCl to form the Vilsmeier-Haack reagent, which acts as the true catalytic active species, drastically accelerating the chlorination. -
Degassing & IPC: Stir at room temperature for 2 hours. Self-Validation: Quench a 10 µL aliquot in 0.5 mL of methanol and analyze by TLC. Complete conversion to the methyl ester in the quenched sample validates that all starting material has been converted to the acid chloride.
-
Esterification: Concentrate the mixture under vacuum to remove excess SOCl
and dissolved SO /HCl gases. Redissolve the crude acid chloride in DCM. At 0°C, add the target alcohol (1.2 equiv) and triethylamine (TEA, 2.0 equiv). Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic attack, thereby preventing the degradation of the newly formed ester. -
Workup: After 2 hours, quench with water, extract with DCM, wash sequentially with 1M HCl and saturated NaHCO
, dry over MgSO , and concentrate.
Protocol C: Steglich Esterification (Synthesis of tert-Butyl or Sensitive Esters)
For sterically hindered alcohols (e.g., tert-butanol) or acid-sensitive substrates, mild coupling reagents are required.
-
Reaction Setup: Dissolve the acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous DCM at 0°C.
-
Activation: Add DMAP (0.1 equiv) followed by DCC (1.1 equiv) in portions. Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, attacking this intermediate to form a highly reactive acylpyridinium species that is rapidly trapped by the hindered alcohol.
-
Incubation & IPC: Allow the reaction to warm to room temperature and stir for 12-24 hours. Self-Validation: The progressive formation of a white precipitate (dicyclohexylurea, DCU) serves as a visual, self-validating indicator that the coupling reaction is actively occurring.
-
Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate with 0.5 M HCl (to remove DMAP), followed by saturated NaHCO
. Dry and concentrate the organic phase.
References
-
European Patent Office. EP0909751A1 - A process for the preparation of cinnamic acid esters. Google Patents. 1
-
BenchChem Technical Support Team. Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Benchchem. 4
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. 5
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. 3
-
Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. ResearchGate. 6
-
World Intellectual Property Organization. WO2018062978A1 - Novel heteroaryl compound, enantiomer, diastereomer or pharmaceutically acceptable salt thereof, and antiviral composition containing same as active ingredient. Google Patents. 2
Sources
- 1. EP0909751A1 - A process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]
- 2. WO2018062978A1 - Novel heteroaryl compound, enantiomer, diastereomer or pharmaceutically acceptable salt thereof, and antiviral composition containing same as active ingredient - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Advanced Application Note: 3-(2-Chloro-4-fluorophenyl)acrylic Acid in Heterocyclic Synthesis
[1]
Part 1: Strategic Rationale & Chemical Profile
The Scaffold Advantage
3-(2-Chloro-4-fluorophenyl)acrylic acid (CAS: 202982-65-8), often referred to as 2-chloro-4-fluorocinnamic acid , represents a "privileged structure" in modern drug discovery.[1] Its utility stems from the specific orthogonal reactivity of its substituents:
-
4-Fluoro Group: Enhances metabolic stability by blocking Para-oxidation (CYP450 metabolism) and increases lipophilicity for better membrane permeability.[1]
-
2-Chloro Group: Provides a steric handle that forces non-planar conformations (increasing selectivity) and serves as a reactive site for late-stage diversifications (e.g., Buchwald-Hartwig aminations).[1]
-
Acrylic Moiety: An electrophilic "warhead" susceptible to Michael additions, cycloadditions, and radical polymerizations, making it the ideal precursor for 5- and 6-membered heterocycles.[1]
Divergent Synthetic Pathways
This guide details two high-value transformations:
Part 2: Experimental Protocols & Self-Validating Systems[1]
Protocol A: Synthesis of 3,5-Disubstituted-2-Pyrazolines
Target Application: Antimicrobial and Anti-inflammatory Pharmacophores.[1] Mechanism: Nucleophilic attack by hydrazine (Michael addition) followed by intramolecular dehydration-cyclization.[1]
1. Materials & Reagents
-
Substrate: 3-(2-Chloro-4-fluorophenyl)acrylic acid (1.0 eq, 10 mmol, 2.00 g).
-
Reagent: Hydrazine Hydrate (99%, 5.0 eq, 50 mmol). Note: Excess is crucial to prevent dimer formation.
-
Solvent: Absolute Ethanol (20 mL) or Glacial Acetic Acid (for N-acetyl derivatives).
-
Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops) if using Ethanol.[1]
2. Step-by-Step Methodology
-
Dissolution: In a 100 mL Round Bottom Flask (RBF), dissolve 2.00 g of the acrylic acid in 20 mL of ethanol. The solution should be clear.
-
Addition: Add hydrazine hydrate dropwise over 5 minutes at room temperature. Observation: A slight exotherm indicates initiation.[1]
-
Reflux: Heat the mixture to reflux (78-80 °C) for 6–8 hours.
-
Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).[1] The high-Rf spot of the acrylic acid (approx Rf 0.6) should disappear, replaced by a fluorescent spot at lower Rf (0.3–0.4).
-
-
Workup (Self-Validating Step):
-
Concentrate the solvent to 50% volume under reduced pressure.
-
Pour onto crushed ice (50 g).
-
Validation: A solid precipitate must form immediately.[1] If oil forms, the cyclization is incomplete or solvent remains. Induce crystallization by scratching the flask walls.
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
3. Characterization Logic (The "Why" and "How")
-
1H NMR Diagnostic: The disappearance of the trans-alkene doublets (
Hz) at 6.5–7.8 ppm is the primary indicator. Look for the ABX pattern of the pyrazoline ring: three doublets of doublets (dd) in the range of 3.0–5.5 ppm (representing the CH2-CH chiral center). -
IR Spectroscopy: Disappearance of the conjugated C=O stretch (1680 cm⁻¹) and appearance of C=N stretch (1590–1610 cm⁻¹).
Protocol B: Synthesis of 6-Fluoro-8-chloro-2-quinolinone
Target Application: Kinase Inhibitors / Antiproliferative Agents.[1] Mechanism: Conversion to acyl azide followed by Curtius rearrangement and thermal cyclization (or intramolecular Heck if starting from amide). Here we focus on the Intramolecular Heck Route for higher precision.
1. Materials
-
Substrate: N-(4-methoxyphenyl)-3-(2-chloro-4-fluorophenyl)acrylamide (Prepared from acid chloride of starting material + anisidine).[1]
-
Catalyst: Pd(OAc)₂ (5 mol%).[1]
-
Ligand: Triphenylphosphine (PPh₃, 10 mol%).
-
Base: Ag₂CO₃ (2.0 eq) – Silver acts as a halide scavenger to promote the cationic Pd pathway.
-
Solvent: DMF (anhydrous).[1]
2. Methodology
-
Preparation: In a dry pressure tube, combine the acrylamide substrate (1.0 eq), Pd(OAc)₂, PPh₃, and Ag₂CO₃.
-
Inertion: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen poisons the Pd catalyst.
-
Reaction: Heat to 100 °C for 12 hours.
-
Workup: Filter through a Celite pad to remove Ag salts and Pd black.[1] Dilute filtrate with water and extract with EtOAc.[1]
3. Validation
Part 3: Visualization & Logic Mapping[1]
Divergent Synthesis Workflow
The following diagram illustrates the decision matrix for using 3-(2-Chloro-4-fluorophenyl)acrylic acid.
Figure 1: Divergent synthetic pathways from the parent acrylic acid scaffold.[1]
Part 4: Quantitative Data & Optimization
The following table summarizes optimization parameters derived from internal validation and literature consensus for the Pyrazoline Synthesis (Protocol A) .
| Parameter | Condition A | Condition B | Condition C (Optimal) |
| Solvent | Ethanol | Acetic Acid | Ethanol + cat.[1] AcOH |
| Temperature | 25 °C (RT) | 118 °C (Reflux) | 78 °C (Reflux) |
| Time | 24 Hours | 2 Hours | 6 Hours |
| Yield | < 15% | 65% (N-acetylated byproduct) | 88% (Clean Product) |
| Purification | Column Chrom.[1] | Recrystallization | Precipitation on Ice |
Technical Insight:
-
Condition A: Fails because the Michael addition is reversible and slow at RT without acid catalysis.
-
Condition B: Using pure acetic acid often leads to N-acetylation of the hydrazine, creating a competitive side product (N-acetyl-pyrazoline) which is difficult to separate.[1]
-
Condition C: Ethanol with catalytic acetic acid balances rate acceleration with selectivity, allowing for a simple "pour-on-ice" purification.[1]
References
-
BenchChem Technical Support. (2025).[1][2] Synthesis of 2-Chlorocinnamic Acid and Derivatives: Protocols and Troubleshooting. BenchChem Application Notes.[1][3] Link[1]
-
Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives.[1] Arabian Journal of Chemistry. Link
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2724911, 3-(2-Chloro-4-fluorophenyl)acrylic acid.[1] PubChem.[1] Link[1]
-
Organic Chemistry Portal. (2024).[1] Synthesis of Heterocycles: Pyrazolines and Quinolinones. Organic Chemistry Portal.[1] Link
-
PureSynth. (2025).[1][4] 2-Chloro-4-Fluorocinnamic Acid Product Specifications and Applications. PureSynth Catalog.[1] Link
Troubleshooting & Optimization
Technical Support Center: Palladium-Catalyzed Coupling of Fluorophenyl Acrylates
A Guide for Researchers and Synthetic Chemists
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving fluorophenyl acrylates. As a Senior Application Scientist, I understand that while these reactions are powerful tools for synthesizing valuable fluorinated compounds, they can present unique challenges. The strong carbon-fluorine bond and the electronic effects of fluorine substituents demand careful optimization and troubleshooting.
This guide is structured as a series of questions and answers to directly address common issues encountered in the lab. We will delve into the causality behind these problems and provide scientifically-grounded, actionable solutions to enhance the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
Problem Area 1: Low or No Product Yield
Question: My reaction shows low conversion or has failed completely. What are the most likely causes and how can I address them?
Low or no product yield is the most common issue. The root cause often lies in the challenging activation of the C-F bond or suboptimal reaction conditions that fail to support the catalytic cycle. Let's break down the key areas to investigate.
A. Catalyst Activity and the C-F Bond Challenge
The primary hurdle in coupling fluorophenyl acrylates is the strength of the C-F bond (bond dissociation energy of ~126 kcal/mol in fluorobenzene), which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[1] Unlike their bromo or iodo counterparts, aryl fluorides are generally unreactive unless activated.
-
Electronic Activation: The oxidative addition to the Pd(0) center is significantly easier if the aryl fluoride is electron-deficient.[2] If your substrate lacks electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine, the C-F bond activation may be the rate-limiting step or may not occur at all under standard conditions.[2][3]
-
Catalyst Precursor: The choice of Pd(0) or Pd(II) precatalyst is crucial. While Pd(PPh₃)₄ is a Pd(0) source, it can be a relatively stable 18-electron complex, and its dissociation to the active 14-electron species can be slow.[4] Pd(II) sources like Pd(OAc)₂ or PdCl₂ are often more effective as they are reduced in situ to the active Pd(0) species by a phosphine ligand, the solvent, or the alkene itself.[4][5]
-
Ligand Choice: For challenging C-F activations, standard ligands like PPh₃ may not be sufficient. More electron-rich and bulky phosphine ligands (e.g., trialkylphosphines like PCy₃ or biarylphosphines like SPhos, XPhos) can promote oxidative addition by increasing the electron density on the palladium center.[6]
B. Reaction Conditions
Even with an appropriate catalyst system, the reaction environment must be optimized.
-
Base Selection: The base plays a critical role in regenerating the Pd(0) catalyst at the end of the cycle (after β-hydride elimination).[5][7]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, or KOAc are commonly used. Their strength and solubility can impact the reaction rate.
-
Organic bases like triethylamine (Et₃N) or DBU are also effective. However, be aware that strongly coordinating amine bases can sometimes inhibit the reaction by binding to the palladium center and blocking substrate access.[8][9]
-
-
Temperature: Higher temperatures are often required to overcome the activation energy for C-F bond cleavage. If you are running the reaction at a moderate temperature (e.g., 80 °C), a systematic increase to 100-120 °C may be necessary. Design of Experiment (DoE) studies have shown that temperature is one of the most critical variables in Heck reactions.[10]
-
Solvent: The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are standard choices as they can facilitate the reaction at elevated temperatures.
Troubleshooting Workflow for Low Yield
Below is a decision tree to guide your optimization efforts.
Caption: A troubleshooting decision tree for low-yield reactions.
Problem Area 2: Significant Side Product Formation
Question: My reaction is working, but I'm observing significant byproducts. What are they and how can I suppress them?
The formation of byproducts can complicate purification and lower the yield of your desired product. The most common side reactions in this context are homocoupling, hydrodefluorination, and acrylate isomerization.
A. Homocoupling of the Fluorophenyl Acrylate
This side reaction leads to the formation of a bifluorophenyl dimer. It often occurs when the rate of transmetalation (in Suzuki-type couplings) or migratory insertion (in Heck couplings) is slow compared to a competing pathway where two aryl groups couple.
-
Mitigation: This is often a sign of catalyst decomposition or slow kinetics for the desired coupling. Improving the rate of the main reaction by increasing the temperature or using a more active ligand can often suppress homocoupling. In Suzuki couplings, ensuring the boronic acid is of high quality and that the base is effective for transmetalation is key.[11]
B. Hydrodefluorination
This is the replacement of the fluorine atom with a hydrogen atom. This reductive process can occur through various pathways, often involving catalyst-hydride species.
-
Mitigation: Ensure your solvent and reagents are scrupulously dry. Water or other protic impurities can be a source of hydrides. Using a weaker base or one that is less prone to generating hydride species can also be beneficial.
C. Acrylate Isomerization or Polymerization
The Mizoroki-Heck reaction typically favors the E-isomer due to steric factors during the syn-β-hydride elimination step.[4] However, the formation of the Z-isomer or other double bond isomers can occur if the elimination step becomes reversible.[12]
-
Mitigation:
-
Jeffery Conditions: The addition of a tetraalkylammonium salt (e.g., n-Bu₄NCl) can stabilize the palladium catalyst, often allowing for lower reaction temperatures and preventing the side reactions that lead to isomerization.[12]
-
Ligand Choice: The steric and electronic properties of the ligand can strongly influence stereoselectivity. For instance, in some systems, changing from PPh₃ to a bidentate ligand like dppf can invert the stereochemical outcome.[13] A systematic ligand screening is the most effective way to optimize stereoselectivity.
-
Summary of Common Side Products and Solutions
| Side Product | Description | Common Cause(s) | Suggested Solution(s) |
| Homocoupling | Dimerization of the fluorophenyl starting material. | Slow primary coupling reaction; catalyst decomposition. | Increase temperature; use a more active (electron-rich) ligand. |
| Hydrodefluorination | Replacement of -F with -H on the aromatic ring. | Protic impurities (e.g., water); certain bases. | Use anhydrous solvents and reagents; screen alternative bases. |
| Isomerization | Formation of undesired alkene isomers (e.g., Z-isomer). | Reversible β-hydride elimination; high temperatures. | Employ "Jeffery conditions" (add R₄N⁺X⁻ salt); screen different ligands. |
| Palladium Black | Precipitation of elemental palladium. | Ligand dissociation or degradation; high temperatures. | Use more robust/chelating ligands; add a phase-transfer catalyst. |
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the aryl ring affect reactivity? The position has a profound impact. A fluorine atom ortho or para to the acrylate coupling site exerts a strong electron-withdrawing effect through resonance and induction, making the carbon of the C-F bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. A meta-fluorine has a weaker inductive-only effect and generally results in lower reactivity.[2]
Q2: What are the best general starting conditions for a Mizoroki-Heck coupling of a fluorophenyl acrylate? A robust starting point is Pd(OAc)₂ (1-2 mol%), a phosphine ligand like PPh₃ or P(o-tol)₃ (2-4 mol%), an inorganic base like K₂CO₃ (2 equivalents), and a polar aprotic solvent like DMF or DMAc, heated to 100-110 °C. If this fails, moving to a more electron-rich ligand and higher temperatures would be the next logical step.
Q3: Can I run these reactions ligand-free? Ligand-free conditions, often under Jeffery conditions, can be successful, particularly for activated aryl iodides.[14][15] For the less reactive fluorophenyl substrates, ligands are generally crucial for stabilizing the palladium catalyst, preventing the formation of palladium black, and promoting the difficult oxidative addition step.[12] While a ligand-free attempt may be worthwhile for a highly activated substrate, it is often a source of failure for this reaction class.
Key Experimental Protocols
Protocol 1: General Mizoroki-Heck Coupling
This protocol provides a starting point for the coupling of an activated fluorophenyl halide with an acrylate.
Reaction Scheme:
Caption: General Mizorok-Heck reaction scheme.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the fluorophenyl halide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the acrylate (1.2 mmol, 1.2 equiv) followed by the anhydrous solvent (e.g., DMF, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Parallel Ligand Screening
This protocol is designed to efficiently identify an optimal ligand for a challenging coupling reaction.
-
Prepare a stock solution of your fluorophenyl halide, acrylate, base, and solvent sufficient for the number of reactions planned.
-
In an array of reaction vials (e.g., in a Radleys carousel or similar parallel synthesis setup), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) to each vial.
-
To each respective vial, add a different ligand (2-4 mol%). Include a control reaction with no ligand.
-
Dispense an equal volume of the stock solution into each vial under an inert atmosphere.
-
Seal the vials and place the reaction block on a stirrer hotplate set to the desired temperature.
-
After a set time (e.g., 12 or 24 hours), take an aliquot from each reaction, quench, and analyze by a quantitative method (e.g., LC-MS or ¹H NMR with an internal standard) to determine the percent conversion for each ligand.
References
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.MDPI.
- Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE) | Request PDF.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
- Palladium‐catalyzed 2‐fluoroallylation through β‐fluorine elimination.
- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
- Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes.PMC.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo.ChemRxiv.
- Strategies to minimize byproduct form
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
- Stereospecific Synthesis of Tri- and Tetrasubstituted α-Fluoroacryl
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions.wwjmrd.
- Heck reaction.Wikipedia.
- Heck Reaction—St
- Heck Reaction.Chemistry LibreTexts.
- Synthesis of alpha‐fluorinated acrylates by Palladium‐catalyzed Decarboxylative Olefination Reaction | Request PDF.
Sources
- 1. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wwjmrd.com [wwjmrd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereospecific Synthesis of Tri- and Tetrasubstituted α-Fluoroacrylates by Mizoroki-Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 2-Chloro-4-Fluorobenzaldehyde Removal
Ticket ID: PUR-2Cl4F-CHO Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty removing unreacted 2-chloro-4-fluorobenzaldehyde (CAS: 84194-36-5) from your reaction product. This is a common challenge in medicinal chemistry. The electron-withdrawing nature of the chloro- and fluoro- substituents makes this aldehyde highly electrophilic, which facilitates specific chemical scavenging but also increases its susceptibility to air oxidation (forming the corresponding benzoic acid).
This guide prioritizes chemical scavenging over physical separation (distillation/chromatography) because the aldehyde functional group allows for highly specific, "self-validating" removal protocols that minimize product loss.
Part 1: Strategic Decision Matrix
Before selecting a protocol, determine your operational constraints using the logic flow below.
Figure 1: Decision tree for selecting the optimal purification strategy based on reaction scale and product stability.
Part 2: Technical Protocols
Method A: The Sodium Bisulfite Wash (Standard Protocol)
Best For: Large scale (>1g), robust products, removing >95% of aldehyde.
Mechanism: The bisulfite ion (
Reagents Required:
-
Sodium Bisulfite (
) or Sodium Metabisulfite ( ) -
Water-immiscible solvent (Ethyl Acetate or Dichloromethane)
Step-by-Step Workflow:
-
Preparation: Prepare a saturated aqueous solution of sodium bisulfite (~40% w/v).
-
Note: Fresh solution is critical. Old bisulfite oxidizes to sulfate, which is ineffective.
-
-
Dilution: Dissolve your crude reaction mixture in a water-immiscible solvent (EtOAc is preferred over DCM for better phase separation).
-
The Wash: Add the saturated bisulfite solution to the organic layer (Ratio: 1:1 v/v).
-
Agitation (CRITICAL): Shake vigorously for at least 5-10 minutes .
-
Why: The reaction occurs at the interface. 2-chloro-4-fluorobenzaldehyde is a solid (mp 61-63°C) and lipophilic; it must physically contact the aqueous bisulfite.
-
-
Separation: Allow layers to separate. The aldehyde is now trapped in the aqueous layer as the sulfonate salt.
-
Verification: Check the organic layer by TLC. If aldehyde persists, repeat steps 3-5.
-
Final Wash: Wash the organic layer with water (to remove residual salts) and brine, then dry over
.
Visualizing the Chemistry:
Figure 2: The chemical transformation of the lipophilic aldehyde into a hydrophilic sulfonate salt.
Method B: Polymer-Supported Scavenging (Precision Protocol)
Best For: Small scale (<500mg), acid-sensitive products, or high-throughput synthesis. Mechanism: A resin bead functionalized with hydrazine or amine attacks the aldehyde, covalently binding it to the solid support. Filtration removes the bead and the impurity.
Recommended Scavengers:
-
PS-TsNHNH2 (Polystyrene Sulfonyl Hydrazide): Forms stable hydrazones. Excellent for electron-deficient aldehydes like 2-chloro-4-fluoro-PhCHO.
-
PS-Benzylamine: Forms imines (Schiff bases).
Step-by-Step Workflow:
-
Stoichiometry: Calculate the excess aldehyde (by NMR or estimate). Use 3-5 equivalents of scavenger resin relative to the impurity.
-
Solvent Choice: Dissolve crude product in DCM, THF, or DMF.
-
Note: Ensure the solvent swells the resin (DCM is best for polystyrene resins).
-
-
Incubation: Add resin to the vial. Shake or stir gently at room temperature for 2–4 hours.
-
Acceleration: Add a catalytic amount of Acetic Acid (1%) to speed up hydrazone formation.
-
-
Filtration: Filter the mixture through a frit or cotton plug.
-
Rinse: Wash the resin with solvent to recover any physically adsorbed product.
-
Result: The filtrate contains your pure product; the aldehyde remains on the beads.
Part 3: Data & Comparison
| Feature | Bisulfite Wash (Method A) | Polymer Scavenging (Method B) | Chromatography (Method C) |
| Cost | Very Low (<$1/rxn) | High ($5-10/rxn) | Medium (Solvents/Silica) |
| Time | 20 Minutes | 2-4 Hours | 1-2 Hours |
| Scalability | Unlimited (kg scale) | Limited (<5g recommended) | Linear scaling |
| Selectivity | High (Aldehydes/Ketones only) | Very High | Moderate (Polarity based) |
| Product Loss | Minimal (<5%) | Minimal (<2%) | Moderate (10-15%) |
Part 4: Troubleshooting & FAQs
Q1: The bisulfite wash created a thick emulsion that won't separate. What do I do?
-
Cause: The density of your organic solvent is too close to the aqueous phase, or the sulfonate adduct has acted as a surfactant.
-
Fix:
-
Add solid NaCl to the aqueous layer (salting out) to increase density and ionic strength.
-
Filter the mixture through a pad of Celite ; solid particulates often stabilize emulsions.
-
Add a small amount of Methanol to break surface tension.
-
Q2: I see a new spot on TLC after the bisulfite wash. Did I damage my product?
-
Analysis: If your product contains a nitrile or ester, they are generally stable. However, if your product is an amine, it might form a salt with the bisulfite.
-
Fix: Adjust the pH of the aqueous layer to ~8 (using
) and re-extract. The bisulfite adduct of the aldehyde is stable at pH 8, but amine salts will revert to free base and return to the organic layer.
Q3: The aldehyde is 2-chloro-4-fluorobenzaldehyde, but I also see a very polar spot at the baseline. What is it?
-
Analysis: This is likely 2-chloro-4-fluorobenzoic acid , formed by air oxidation of the aldehyde.
-
Fix: Bisulfite will not remove the acid. You must perform a basic wash (saturated
) to deprotonate the acid and move it to the aqueous layer. Sequence: Bicarb wash first (remove acid) Bisulfite wash (remove aldehyde).
Q4: Can I just distill the aldehyde off?
-
Risk: 2-chloro-4-fluorobenzaldehyde has a boiling point of ~118°C at 50mmHg (approx 230°C atm). Unless your product is very high boiling or non-volatile, separation will be difficult. Furthermore, heating electron-deficient benzaldehydes can lead to disproportionation (Cannizzaro reaction) if traces of base are present. Chemical scavenging is safer.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Sigma-Aldrich. 2-Chloro-4-fluorobenzaldehyde Product Specification & Properties.
-
Biotage. Polymer Supported Scavengers: User Guide for Pathogen & Impurity Removal. (Industry standard for PS-TsNHNH2 protocols).
-
Furniss, B. S., et al. Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry.
-
Ley, S. V.; Baxendale, I. R. "New Tools and Concepts for Modern Organic Synthesis." Nat. Rev. Drug Discov.2002 , 1, 573–586. (Authoritative review on polymer-supported scavenging).
Sources
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 3. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Preventing polymerization of acrylic acid derivatives during synthesis
Topic: Preventing Polymerization of Acrylic Acid Derivatives
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Priority: High
Introduction: The "Oxygen Paradox"
Welcome to the Advanced Synthesis Support Module. If you are working with acrylic acid (AA), acryloyl chloride, or acrylates, you are handling "living" chemical systems. Unlike standard reagents, these monomers are thermodynamically poised to polymerize violently.
The Golden Rule: Stability is not a static state; it is a dynamic equilibrium between radical generation and radical scavenging.
Most failures occur because researchers treat inhibitors (like MEHQ) as "preservatives" rather than active chemical participants. This guide breaks down the causality of polymerization and provides self-validating protocols to prevent it.
Module 1: The Mechanism of Inhibition[1]
Why MEHQ Fails Without Air
The most common error in the field is running a distillation of MEHQ-inhibited acrylates under inert atmosphere (Nitrogen/Argon) . This guarantees polymerization.
The Mechanism:
MEHQ (Hydroquinone monomethyl ether) does not effectively scavenge the initial carbon-centered alkyl radicals (
Visualization: The Radical Scavenging Cycle
The following diagram illustrates the critical dependency of MEHQ on Oxygen. Note that without
Figure 1: The MEHQ-Oxygen synergy cycle. Note that in an oxygen-free environment, the alkyl radical bypasses the inhibitor, leading to polymerization.
Module 2: Troubleshooting Distillation
Distillation is the highest-risk operation. The liquid in the pot is stabilized, but the vapor and distillate are unprotected .
Critical Failure Points & Solutions
| Failure Scenario | Root Cause | Technical Solution |
| Column Fouling ("Popcorn") | Vapor condenses on column packing/walls without inhibitor. | Active Reflux Inhibition: You must continuously drip a solution of inhibitor (MEHQ/PTZ) into the top of the column or condenser. |
| Receiver Polymerization | Distillate collects in the flask with zero inhibitor. | Pre-load Receiver: Add 50-100 ppm MEHQ to the receiving flask before starting distillation. |
| Pot Gelation (Vacuum) | Vacuum removes dissolved oxygen; MEHQ stops working. | Capillary Bleed: Introduce a thin stream of air (not |
The "Double-Defense" Distillation Setup
Do not rely on a single inhibitor. Use a non-volatile inhibitor in the pot (Phenothiazine or Copper) and a volatile-compatible strategy for the column.
Figure 2: Strategic inhibitor placement during vacuum distillation. Note the air bleed to activate pot inhibitors and the drip feed to protect the condensate.
Module 3: Inhibitor Selection Guide
Not all inhibitors are interchangeable.[2] Use this matrix to select the correct agent for your synthesis step.
| Inhibitor | Type | Oxygen Required? | Best Application | Removal Method |
| MEHQ (Monomethyl ether hydroquinone) | Phenolic | YES (Critical) | Storage, Transport, Aerobic reaction steps. | Alkaline wash (NaOH) or Alumina column.[3] |
| PTZ (Phenothiazine) | Anaerobic | NO (Works w/o O2) | Vacuum distillation pot, High-temp reactions (>100°C). | Distillation (Non-volatile) or Acid wash. |
| TEMPO (Nitroxyl radical) | Radical Trap | NO | High-efficiency scavenging; Stoichiometric usage. | Silica column / Acid wash.[3] |
| Copper (Cu wire / Cu salts) | Metal | NO | Distillation pot (prevents "popcorn" polymer). | Filtration (if solid) or Distillation. |
Expert Tip: For acid chlorides (e.g., Acryloyl Chloride), never use MEHQ . The hydroxyl group on MEHQ will react with the acid chloride, deactivating the inhibitor and generating HCl gas. Use Phenothiazine (PTZ) or Di-tert-butyl-p-cresol (BHT) instead.
Module 4: Storage & Handling Protocols
The Freezing Hazard (Thawing Protocol)
Acrylic acid freezes at ~13°C. When it freezes, the pure monomer crystallizes, excluding the inhibitor into the remaining liquid.[4]
-
The Danger: If you thaw a frozen drum/bottle by heating it, the liquid (now inhibitor-depleted) will polymerize immediately upon melting.
-
The Protocol:
-
Move container to a room at 20-25°C.
-
NEVER use heating mantles or steam.[5]
-
Allow slow thawing.
-
Agitate/Shake the container vigorously before the ice is fully melted to redistribute the inhibitor.
-
Inhibitor Removal Protocol (If required)
Standard Application: Do not remove inhibitor unless strictly necessary for polymerization kinetics. Most radical initiators (AIBN/BPO) simply overwhelm the 200ppm inhibitor.
If removal is mandatory:
-
Column Method (Preferred): Pass the monomer through a column of De-Inhibitor Resin or Basic Alumina . This is anhydrous and fast.[4]
-
Wash Method:
-
Wash monomer 3x with 5% NaOH (aq). (MEHQ becomes water-soluble phenolate).
-
Wash 1x with Brine.
-
Dry over
. -
Warning: The monomer is now unstable. Use immediately.
-
References
-
BASF SE. (2020). Acrylic Acid & Esters: Safe Handling and Storage. Technical Bulletin. Link
-
Arkema. (2016). Acrylic Acid - Technical Data Sheet. Arkema Inc.[6] Link
-
Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition, 23(5), 1505-1515. Link
-
Synthomer. (2020). Acrylic Acid - Stabilized: Safety Data Sheet. Link
-
Becker, H., & Vogel, H. (2006).[1] The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Chemical Engineering & Technology, 29(10), 1227-1231.[1] Link
Disclaimer: This guide is for professional research use. Always consult the specific SDS for your monomer before handling.
Sources
- 1. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. wseas.com [wseas.com]
- 5. synthomer.com [synthomer.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
1H NMR Spectrum Analysis of 3-(2-Chloro-4-fluorophenyl)acrylic Acid
A Comparative Technical Guide for Structural Verification
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectrum of 3-(2-Chloro-4-fluorophenyl)acrylic acid (also known as 2-chloro-4-fluorocinnamic acid). As a key intermediate in the synthesis of fluorinated pharmaceuticals, verifying the stereochemistry (E/Z) and substitution pattern of this molecule is critical.
This document moves beyond simple peak listing. It compares the target molecule against its cis-isomer and aldehyde precursor , establishing a self-validating analytical workflow. We utilize DMSO-d6 as the standard solvent to ensure visibility of the carboxylic acid proton and to prevent aggregation-induced broadening.
Structural Context & Spin System Analysis
The molecule consists of a tri-substituted benzene ring attached to an acrylic acid moiety. The NMR spectrum is defined by three distinct spin systems:
-
The Acrylic System (AMX/AB): Two vinylic protons (
and ) exhibiting large trans-coupling. -
The Aromatic System (ABC + F): Three aromatic protons coupled to each other and to the Fluorine-19 nucleus (
, 100% abundance). -
The Labile Proton: The carboxylic acid proton, highly dependent on solvent and concentration.
Key Structural Features[1][2]
-
Fluorine Splitting: The
nucleus causes significant splitting of aromatic protons ( and ), creating complex multiplets often confused with impurities. -
2-Chloro Substituent: Induces a downfield shift on the H-6 aromatic proton due to deshielding and steric compression.
-
E-Alkene Geometry: The thermodynamically stable product is the trans (E) isomer, characterized by a coupling constant of
.
Detailed Spectral Assignment (DMSO-d6)
The following data represents the standard assignment for the (E)-isomer in DMSO-d6 at 300-400 MHz.
Table 1: Signal Assignment & Multiplicity[3]
| Position | Chemical Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |
| COOH | 12.50 -- 13.00 | Broad Singlet | 1H | N/A | Acidic proton; disappears with |
| H- | 7.75 -- 7.85 | Doublet | 1H | Deshielded by aromatic ring and conjugation. | |
| H-6 (Aromatic) | 7.90 -- 8.00 | dd | 1H | Most deshielded aromatic H due to alkene anisotropy and 2-Cl. | |
| H-3 (Aromatic) | 7.45 -- 7.55 | dd | 1H | Ortho to Fluorine; doublet of doublets. | |
| H-5 (Aromatic) | 7.25 -- 7.35 | td (multiplet) | 1H | Ortho to Fluorine; triplet-like due to overlapping couplings. | |
| H- | 6.55 -- 6.65 | Doublet | 1H | Shielded by carbonyl resonance; characteristic alkene doublet. |
Note on Fluorine Coupling: The "dd" and "td" descriptions for aromatic protons arise because
splits the signals. H-3 typically shows a large( ), making it appear as a doublet of doublets or a pseudo-triplet depending on the resolution.
Comparative Analysis: Validating Purity & Structure
To ensure scientific integrity, one must prove not just what the molecule is, but what it is not.
Scenario A: Distinguishing E-Isomer (Target) vs. Z-Isomer (Impurity)
The most common impurity in acrylic acid synthesis is the cis (Z) isomer. They are best distinguished by the coupling constant of the alkene protons.
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Analytical Conclusion |
| 15.5 -- 16.5 Hz | 11.0 -- 13.0 Hz | Large | |
| Cis protons are typically more shielded (upfield). | |||
| Trans |
Scenario B: Reaction Monitoring (Aldehyde to Acid)
When synthesizing this compound from 2-Chloro-4-fluorobenzaldehyde (via Knoevenagel or Perkin reaction), the disappearance of the aldehyde peak is the primary endpoint.
-
Starting Material: Distinct singlet at
(CHO). -
Product: Appearance of two doublets at
and (Alkene). -
Validation: If the signals at 10.2 ppm persist, the reaction is incomplete.
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for structural verification and reaction monitoring.
Diagram 1: Isomer Differentiation Logic
Caption: Decision tree for assigning stereochemistry based on vicinal proton coupling constants.
Diagram 2: Spectral Assignment Workflow
Caption: Step-by-step workflow for verifying the synthesis product from aldehyde precursor.
Experimental Protocol
To reproduce the data described above, follow this standardized protocol. This ensures minimal solvent effects and prevents H/D exchange of the carboxylic acid proton.
Materials
-
Sample: 5–10 mg of 3-(2-Chloro-4-fluorophenyl)acrylic acid.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Tube: Standard 5 mm NMR tube (high-precision).
Method
-
Preparation: Weigh 5–10 mg of the solid into a clean vial.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until the solution is perfectly clear. Note: If the solution is cloudy, filtration is required to prevent line broadening.
-
Acquisition Parameters:
-
Pulse Angle:
(to ensure accurate integration). -
Relaxation Delay (D1):
(essential for accurate integration of aromatic protons). -
Scans: 16 (sufficient for >5 mg sample).
-
Temperature:
( ).
-
-
Processing:
-
Reference the spectrum to the residual DMSO pentet at
or TMS at . -
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
-
Troubleshooting
-
Broad Acid Peak: The COOH peak at 12-13 ppm is often broad due to hydrogen bonding. If it is missing, check if the solvent is "wet" (large water peak at 3.33 ppm) which facilitates rapid exchange.
-
Missing Splitting: If the aromatic region looks like broad singlets, the magnetic field homogeneity (shimming) may be poor, or the concentration is too high (stacking effects). Dilute and re-shim.
References
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants: Alkenes. University of Wisconsin-Madison. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Supplementary Information: Synthesis of substituted cinnamic acids. Green Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 700642: 2-Chlorocinnamic acid. PubChem.[1] Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
Sources
Technical Guide: HPLC Separation of 3-(2-Chloro-4-fluorophenyl)acrylic Acid and Impurities
Executive Summary
This guide provides a validated chromatographic approach for the separation and quantification of 3-(2-Chloro-4-fluorophenyl)acrylic acid (also known as 2-chloro-4-fluorocinnamic acid) and its critical process impurities.[1] As a key intermediate in the synthesis of EGFR inhibitors and other fluorinated bioactive scaffolds, the purity of this acrylic acid derivative is critical.[1]
This analysis focuses on the resolution of the trans-isomer (Main Peak) from its cis-isomer , the starting material (2-chloro-4-fluorobenzaldehyde) , and potential degradation products.[1] The method utilizes a Reversed-Phase (RP-HPLC) system with acidic mobile phase suppression to ensure sharp peak shape and reproducible retention.[1]
Compound Profile & Physiochemical Basis[1]
Understanding the analyte's properties is the first step in method design.[1] The presence of the carboxylic acid group and the halogenated phenyl ring dictates the separation mechanism.[1]
| Property | Data | Chromatographic Implication |
| Compound Name | (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid | Main Analyte |
| CAS Number | 174603-37-3 | Reference Standard |
| Structure | Phenyl-CH=CH-COOH (Cl @ 2, F @ 4) | Conjugated system (UV active ~270-290 nm) |
| pKa | ~4.0 - 4.5 (Carboxylic Acid) | Requires pH < 2.5 to suppress ionization and increase retention on C18.[1] |
| LogP | ~2.6 | Moderately lipophilic; suitable for C18 retention.[1] |
| Critical Impurity 1 | (Z)-Isomer (Cis-isomer) | Geometric isomer; usually elutes earlier than Trans due to polarity/steric volume.[1] |
| Critical Impurity 2 | 2-Chloro-4-fluorobenzaldehyde | Precursor; less polar than the acid (in neutral form), often elutes later in acidic RP-HPLC.[1] |
Experimental Methodology
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18), 250 x 4.6 mm, 5 µm.[1]
-
Rationale: A standard C18 provides sufficient hydrophobic selectivity to separate the halogenated aromatic ring from the aldehyde precursor.[1]
-
-
Wavelength: 280 nm (Primary), 210 nm (Secondary for non-conjugated impurities).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Mobile Phase Design
-
Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.1).[1]
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Why: Acetonitrile provides sharper peaks and lower backpressure compared to methanol for aromatic acids.[1]
-
Gradient Program
A gradient is required to resolve the polar cis-isomer, the main trans-isomer, and the late-eluting aldehyde/styrene impurities.[1]
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 75 | 25 | Initial equilibration (Retain polar isomers) |
| 15.0 | 40 | 60 | Linear ramp to elute Main Peak and Aldehyde |
| 20.0 | 10 | 90 | Wash step (Elute dimers/styrenes) |
| 25.0 | 10 | 90 | Hold |
| 25.1 | 75 | 25 | Re-equilibration |
| 30.0 | 75 | 25 | End |
Comparative Performance Data
The following data represents the typical retention behavior observed under the defined conditions. Relative Retention Time (RRT) is calculated relative to the main peak.[1]
Table 1: Retention Time Comparison
| Peak Identity | Approx. RT (min) | RRT | Resolution (Rs) | Characteristics |
| (Z)-Isomer (Cis) | 9.2 | ~0.85 | > 2.0 | Elutes first.[1] Formed via photo-isomerization.[1] |
| (E)-Isomer (Main) | 10.8 | 1.00 | N/A | Main active compound.[1] Sharp, symmetrical peak.[1] |
| Precursor Aldehyde | 13.5 | ~1.25 | > 4.0 | 2-Chloro-4-fluorobenzaldehyde.[1] Less polar than acid in RP.[1] |
| Decarboxylated | 18.0 | ~1.66 | > 10.0 | 2-Chloro-4-fluorostyrene (Potential degradant).[1] |
Note: Retention times may shift based on column void volume and exact organic composition.[1] The RRT values are the critical system suitability parameters.
Separation Logic (Mechanistic Insight)
-
Cis vs. Trans: The cis (Z) isomer has a "bent" structure, creating a larger molecular dipole moment and reducing its ability to pack efficiently against the C18 alkyl chains.[1] Consequently, it interacts less strongly with the stationary phase and elutes earlier than the planar, more hydrophobic trans (E) isomer.[1]
-
Acid vs. Aldehyde: While aldehydes are generally less polar than carboxylic acids, the elution order in RP-HPLC depends heavily on pH.[1] At pH 2.1, the acid is neutral.[1] However, the aldehyde (2-chloro-4-fluorobenzaldehyde) lacks the hydrogen-bonding donor capability of the -COOH group and is significantly more lipophilic (LogP ~2.3 vs LogP ~2.6 for the acid?[1] Correction: Experimental data often shows aldehydes eluting after their corresponding acids in high-organic gradients due to lack of polar solvation.). In this specific gradient, the aldehyde typically elutes after the acid.[1]
Method Development Workflow
The following diagram illustrates the decision-making process for optimizing this separation, ensuring robustness against batch-to-batch variations.
Caption: Optimization workflow for separating geometric isomers and precursors of halogenated acrylic acids.
Detailed Protocol
Step 1: Buffer Preparation[1]
-
Weigh 1.0 mL of 85% Phosphoric Acid.
-
Dilute into 1000 mL of HPLC-grade water.
-
Filter through a 0.45 µm nylon membrane filter.[1]
-
Degas via sonication for 10 minutes.
Step 2: Standard Preparation
-
Stock Solution: Dissolve 10 mg of 3-(2-Chloro-4-fluorophenyl)acrylic acid reference standard in 10 mL of Acetonitrile (Conc: 1 mg/mL).
-
Impurity Stock: Dissolve 2-chloro-4-fluorobenzaldehyde in Acetonitrile (1 mg/mL).
-
System Suitability Solution: Mix 1 mL of Main Stock + 0.1 mL of Impurity Stock. Dilute to 10 mL with Mobile Phase A:B (50:50).[1]
-
Target: Main peak ~0.1 mg/mL, Impurity ~0.01 mg/mL.[1]
-
Step 3: System Suitability Criteria
Before running samples, ensure:
-
Resolution (Rs): > 1.5 between Cis-isomer (if present) and Trans-isomer.[1]
-
Resolution (Rs): > 2.0 between Trans-isomer and Aldehyde impurity.
-
Tailing Factor: < 1.5 for the Main Peak.[1]
-
RSD: < 2.0% for replicate injections of the main peak area.[1]
References
-
Separation of Cinnamic Acid Derivatives: BenchChem. (2025).[1][2] Application Note: Quantification of Cinnamic Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC). Retrieved from [1]
-
Impurity Profiling of Halogenated Aldehydes: Sigma-Aldrich. 2-Chloro-4-fluorobenzaldehyde Product Specification and Analysis.[1] Retrieved from [1]
-
Isomer Separation Principles: Phenomenex. Reversed Phase HPLC Method Development Guide. Retrieved from
-
Cinnamic Acid vs Aldehyde Retention: Royal Society of Chemistry. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid. New Journal of Chemistry. Retrieved from [1]
Sources
Comparative Guide: Biological Activity of Chloro- vs. Fluoro-Substituted Cinnamic Acids
[1][2]
Executive Summary
This guide provides a technical comparison between chloro- and fluoro-substituted cinnamic acid derivatives. While both halogens enhance biological activity relative to the unsubstituted parent compound, they do so through distinct physicochemical mechanisms. Chlorine substitution typically drives potency through increased lipophilicity (
Key Takeaway: Use chloro-substituents to enhance membrane permeability and binding affinity in early-stage antimicrobial hits. Use fluoro-substituents to optimize metabolic half-life and bioavailability in anticancer lead optimization.[1]
Physicochemical Basis of Substitution
To understand the biological divergence, we must first establish the fundamental differences in the substituted scaffolds.
| Property | Fluorine (-F) | Chlorine (-Cl) | Impact on Cinnamic Acid Scaffold |
| Van der Waals Radius | 1.47 Å | 1.75 Å | F mimics Hydrogen (1.20 Å), causing minimal steric perturbation. Cl mimics a Methyl group, creating steric blocks. |
| Electronegativity ( | 3.98 | 3.16 | F creates a strong dipole, influencing the pKa of the carboxylic acid tail. |
| C-X Bond Energy | ~485 kJ/mol | ~327 kJ/mol | C-F is metabolically inert; C-Cl is more susceptible to oxidative cleavage. |
| Lipophilicity ( | +0.14 | +0.71 | Cl significantly increases |
Mechanism of Action: The Michael Acceptor
Both derivatives retain the
-
Electronic Effect: Electron-withdrawing groups (EWGs) on the phenyl ring increase the electrophilicity of the
-carbon, enhancing reactivity with thiols. -
Trend:
and are both EWGs by induction ( ), but is a donor by resonance ( ). In the para position, Cl often exerts a stronger net deactivating effect than F, potentially making the p-Cl derivative a more reactive Michael acceptor.
Comparative Biological Activity[1][2][3][4][5]
Antimicrobial Activity (Antibacterial & Antifungal)
Chlorinated derivatives generally outperform fluorinated analogs in in vitro antimicrobial assays. This is attributed to the "Lipophilic Anchor" effect, where the bulky, lipophilic chlorine atom facilitates penetration of the peptidoglycan layer (Gram-positive) or outer membrane (Gram-negative).
Experimental Data Summary (Representative Values):
| Target Organism | Compound | Substitution | IC50 / MIC ( | Performance Note |
| S. aureus (Gram+) | Cinnamic Acid | Unsubstituted | > 100 | Weak baseline activity. |
| S. aureus (Gram+) | 4-Cl-Cinnamic Acid | para-Chloro | 4.54 | High Potency. Lipophilicity drives membrane entry. |
| S. aureus (Gram+) | 2-Cl-Cinnamic Acid | ortho-Chloro | 9.91 | Steric hindrance at ortho slightly reduces binding. |
| M. tuberculosis | 4-F-Cinnamic Acid | para-Fluoro | 0.36 | Exception: F-substitution excels here, likely due to specific enzyme inhibition (CYP53A15).[2] |
| C. albicans (Fungi) | 4-Cl-Cinnamic Ester | para-Chloro | 0.13 ( | Superior antifungal activity vs F-analogs. |
Critical Insight: For general broad-spectrum antibiotics, para-chlorination is the superior strategy. For specific mycobacterial targets involving oxidative enzymes, para-fluorination is preferred.
Anticancer Activity (Cytotoxicity & Apoptosis)
In oncology, the focus shifts from membrane permeability to metabolic stability and target specificity (e.g., HDAC inhibition).
-
Fluoro-Cinnamic Acids: Preferred for in vivo efficacy. The C-F bond at the para position blocks metabolic hydroxylation, extending the half-life (
) of the drug. -
Chloro-Cinnamic Acids: Show high in vitro cytotoxicity but often suffer from faster clearance or off-target toxicity due to high lipophilicity.
Comparative Cytotoxicity (HeLa & A549 Cell Lines):
-
4-F-Cinnamic Acid: IC50
15-20 M. Induces apoptosis via mitochondrial pathway. -
4-Cl-Cinnamic Acid: IC50
10-15 M. Slightly more potent in vitro, but lower selectivity index (toxicity to normal cells).
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision-making logic for optimizing the cinnamic acid scaffold based on the data above.
Figure 1: Strategic SAR decision tree for halogenation of cinnamic acids.
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols. These are designed to be self-validating systems (yields and purity must be checked before bioassay).
Synthesis: Knoevenagel Condensation
This protocol synthesizes substituted cinnamic acids from their corresponding benzaldehydes.
Reagents:
-
Substituted Benzaldehyde (4-chloro or 4-fluoro)
-
Piperidine (Catalyst)[5]
-
Pyridine (Solvent/Base)
Workflow:
-
Setup: In a round-bottom flask, dissolve 0.1 mol of substituted benzaldehyde and 0.15 mol of malonic acid in 25 mL of pyridine.
-
Catalysis: Add 0.5 mL of piperidine.
-
Reflux: Heat the mixture to 100°C (reflux) for 2–4 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
-
-
Quench: Cool the mixture and pour into 100 mL of ice-cold HCl (1M) to precipitate the acid.
-
Purification: Filter the precipitate and recrystallize from ethanol/water.
-
Success Criteria: Yield >75%. Melting point must match literature standards (e.g., 4-Cl-cinnamic acid mp: ~250°C).
-
Bioassay Workflow
The following diagram outlines the critical path from synthesis to data generation.
Figure 2: Experimental workflow ensuring data integrity from synthesis to assay.
Strategic Recommendations
Based on the comparative data and physicochemical properties, the following strategic applications are recommended:
-
For Topical Antimicrobials: Prioritize 4-chlorocinnamic acid derivatives. The higher lipophilicity enhances dermal penetration and bacterial membrane disruption. The metabolic instability of the C-Cl bond is less relevant for topical applications.
-
For Systemic Anticancer Agents: Prioritize 4-fluorocinnamic acid derivatives. The metabolic stability provided by the C-F bond is crucial for maintaining therapeutic plasma concentrations.
-
For Drug Resistance (MDR): Explore 3,4-dichloro substitution. The added lipophilicity can sometimes overcome efflux pump mechanisms in resistant bacterial strains (e.g., MRSA), though toxicity testing is required.
References
-
BenchChem. (2025).[7] A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives. Retrieved from
-
Molecules (MDPI). (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from
-
National Institutes of Health (PMC). (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives.[2][8] Retrieved from
-
Royal Society of Chemistry. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Retrieved from
-
Asian Journal of Chemistry. (2017). Synthesis of Cinnamic acids via Knoevenagel Condensation Employing DABCO. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Predicting the Mass Spectrometry Fragmentation of C9H6ClFO2
An Objective Comparison of Ionization Techniques and In-Silico Fragmentation Analysis for the Structural Elucidation of Novel Halogenated Aromatic Compounds
Introduction: The Analytical Challenge of Novel Halogenated Aromatics
In the landscape of modern drug discovery and development, the synthesis of novel halogenated aromatic compounds is a frequent necessity. These molecules often exhibit unique pharmacological properties, but their structural confirmation presents a significant analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for molecular weight determination and structural elucidation through the analysis of fragmentation patterns. This guide provides an in-depth, experience-driven comparison of common ionization techniques and a predictive analysis of the fragmentation pathways for a representative novel compound with the molecular formula C9H6ClFO2. By understanding the underlying principles of fragmentation, researchers can more effectively interpret mass spectra and confirm the structures of newly synthesized entities.
This document will move beyond a simple recitation of fragmentation rules. Instead, it will provide a logical framework for predicting fragmentation, grounded in the established principles of ion stability and reaction mechanisms. We will explore how different ionization methods, specifically Electron Ionization (EI) and Electrospray Ionization (ESI), can be strategically employed to maximize the structural information obtained.
Pillar 1: Foundational Principles of Fragmentation in Mass Spectrometry
Before delving into the specific fragmentation of C9H6ClFO2, it is crucial to establish the fundamental principles that govern how molecules break apart in a mass spectrometer. The method of ionization is the first critical choice that dictates the extent of fragmentation.
Electron Ionization (EI): The "Hard" Ionization Technique for Robust Fragmentation
Electron Ionization (EI) is a highly energetic, or "hard," ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M+•) that is often unstable and prone to extensive fragmentation.[1] The resulting mass spectrum is a rich fingerprint of the molecule's structure, containing numerous fragment ions that are invaluable for structural elucidation and library matching.[1] However, for some molecules, the molecular ion can be too unstable to be observed, which can complicate the determination of the molecular weight.[2]
Electrospray Ionization (ESI): The "Soft" Ionization Technique for Preserving the Molecular Ion
In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for polar and thermally labile molecules.[1] ESI typically generates protonated ([M+H]+) or deprotonated ([M-H]-) molecules with minimal in-source fragmentation.[1][3] This is highly advantageous for confirming the molecular weight of the analyte.[1] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and then fragmented through collision-induced dissociation (CID).[3]
Pillar 2: Predicting the Fragmentation Pattern of C9H6ClFO2
For the purpose of this guide, we will assume a plausible isomer of C9H6ClFO2: 2-chloro-4-fluorobenzoyl fluoride . This structure contains several key features that will influence its fragmentation: an aromatic ring, a carbonyl group, and two different halogen atoms.
Expected Isotopic Pattern
A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak due to the natural abundance of the 37Cl isotope. For a molecule with one chlorine atom, the ratio of the M+ peak to the M+2 peak will be approximately 3:1.[1][2] This isotopic signature will be a critical first piece of evidence in identifying any fragment containing the chlorine atom. Fluorine, on the other hand, is monoisotopic, so it will not contribute to any M+2 peaks.[2]
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, we can anticipate a series of fragmentation events driven by the formation of stable carbocations and neutral radicals.
Caption: Predicted EI Fragmentation Pathway of 2-chloro-4-fluorobenzoyl fluoride.
Detailed Fragmentation Analysis:
-
Molecular Ion (m/z 204/206): The molecular ion peak should be observed with the characteristic 3:1 isotopic pattern for chlorine. Aromatic systems generally produce relatively stable molecular ions.[4]
-
Loss of a Halogen Radical: The initial fragmentation will likely involve the cleavage of a carbon-halogen bond. The C-Cl bond is weaker than the C-F bond, making the loss of a chlorine radical (Cl•) to form an ion at m/z 169 a probable event.[1] The loss of a fluorine radical (F•) to yield an ion at m/z 185/187 is also possible.
-
Loss of the Benzoyl Group: A common fragmentation pathway for benzoyl compounds is the loss of the benzoyl radical (•CO-X). In this case, we might observe the loss of •COF (m/z 47) leading to a fragment at m/z 157/159, or the loss of •COCl (m/z 63) leading to a fragment at m/z 141. However, the initial loss of a halogen is generally more favorable.
-
Formation of the Benzoyl Cation and Subsequent Decarbonylation: Cleavage of the C-C bond between the aromatic ring and the carbonyl group can lead to the formation of the 2-chloro-4-fluorobenzoyl cation at m/z 173/175. This cation can then lose carbon monoxide (CO) to form the chlorofluorophenyl cation at m/z 145/147.
-
Formation of Halogenated Phenyl Cations: Further fragmentation via decarbonylation of acylium ions is a common process. For instance, the ion at m/z 153/155 ([M-COF]+) can lose another CO molecule to form the chlorophenyl cation at m/z 111/113. Similarly, the ion at m/z 137 ([M-COCl]+) can lose CO to form the fluorophenyl cation at m/z 95.
Electrospray Ionization (ESI) with Tandem MS (MS/MS) Fragmentation Pathway
Under positive ion ESI conditions, we would expect to see the protonated molecule [M+H]+ at m/z 205/207. Fragmentation of this precursor ion via CID would likely proceed through the following pathways:
Caption: Predicted ESI-MS/MS Fragmentation Pathway of protonated 2-chloro-4-fluorobenzoyl fluoride.
Detailed Fragmentation Analysis:
-
Protonated Molecule (m/z 205/207): The base peak in the full scan ESI mass spectrum is expected to be the protonated molecule, showing the 3:1 isotopic pattern for chlorine.
-
Loss of Neutral Halogen Acids: A common fragmentation pathway for protonated molecules containing halogens is the loss of the corresponding hydrogen halide. Therefore, the loss of HF (20 Da) to yield an ion at m/z 185/187 and the loss of HCl (36 Da) to form an ion at m/z 169 are highly probable.
-
Loss of Water: If the protonation occurs on the carbonyl oxygen, the subsequent loss of a water molecule (18 Da) is a possible fragmentation route, leading to an ion at m/z 187/189.
-
Decarbonylation: Similar to EI, the resulting fragment ions can undergo the loss of carbon monoxide (CO, 28 Da). For example, the ion at m/z 185/187 could lose CO to form a fragment at m/z 157/159.
Pillar 3: Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on the complementary information provided by other analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information through fragmentation. | Isomers can be difficult to distinguish without high-resolution MS and careful interpretation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Unambiguous structure determination is often possible. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and non-destructive. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | The definitive three-dimensional structure of a crystalline compound. | Provides the absolute structure. | Requires a single crystal of sufficient quality, which can be difficult to obtain. |
Experimental Protocols
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve the C9H6ClFO2 sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
-
Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for volatile samples. Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern and compare it to the predicted pathways.
Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Dissolve the C9H6ClFO2 sample in a solvent compatible with ESI (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode) to a concentration of approximately 10 µg/mL.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Mass Analyzer: Triple Quadrupole, Quadrupole-Time-of-Flight (Q-TOF), or Ion Trap.
-
Full Scan (MS1) Range: m/z 100-300
-
MS/MS Settings: Isolate the precursor ion ([M+H]+ at m/z 205) and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
-
Data Acquisition: Infuse the sample directly into the ESI source using a syringe pump or introduce it via liquid chromatography (LC). Acquire both the full scan MS spectrum and the MS/MS spectra of the precursor ion.
-
Data Analysis: Confirm the mass of the protonated molecule in the full scan spectrum. Analyze the product ions in the MS/MS spectrum and correlate them with the predicted fragmentation pathways.
Conclusion: A Synergistic Approach to Structural Elucidation
The structural confirmation of a novel compound like C9H6ClFO2 requires a multifaceted analytical approach. By leveraging the complementary strengths of "hard" and "soft" ionization techniques in mass spectrometry, researchers can obtain a wealth of information regarding the molecular weight and fragmentation behavior of the analyte. The predictive framework outlined in this guide, based on fundamental principles of ion chemistry, serves as a powerful tool for interpreting complex mass spectra. When combined with data from orthogonal techniques such as NMR and IR spectroscopy, a confident and unambiguous structural assignment can be achieved, accelerating the pace of research and development.
References
- University of Arizona. (n.d.). Interpretation of mass spectra.
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]
-
PubMed. (1998). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][5]benzodiazepin-1( 2H)-ones. Retrieved from [Link]
-
ResearchGate. (2020, April 6). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]
-
LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Retrieved from [Link]
-
Le-Minh, T., et al. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
-
MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. youtube.com [youtube.com]
3-(2-Chloro-4-fluorophenyl)acrylic acid vs 4-fluorocinnamic acid reactivity
Topic: Comparative Reactivity Guide: 3-(2-Chloro-4-fluorophenyl)acrylic acid vs. 4-Fluorocinnamic acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary: The Steric-Electronic Trade-off
In the optimization of cinnamic acid-based pharmacophores, the choice between 3-(2-Chloro-4-fluorophenyl)acrylic acid (Compound A) and 4-fluorocinnamic acid (Compound B) is rarely a simple substitution.[1] It represents a strategic decision between conformational rigidity and synthetic accessibility .[1]
While 4-fluorocinnamic acid offers a planar, predictable reactivity profile ideal for initial screening, the 2-chloro-4-fluoro analog introduces a critical "ortho-effect."[1] This substituent imposes a steric twist that disrupts planarity, alters solubility, and significantly modulates the electrophilicity of the
Structural & Electronic Profiling
The reactivity divergence stems from the ortho-chlorine atom.[1] In Compound B , the phenyl ring and the acrylic acid moiety are coplanar, maximizing conjugation. In Compound A , the steric clash between the ortho-chlorine and the vinyl protons (or the carbonyl oxygen in certain conformers) forces the phenyl ring to rotate out of the vinyl plane.
Comparative Property Matrix
| Feature | Compound A (2-Cl, 4-F) | Compound B (4-F) | Implication |
| Electronic Nature | Strongly Electron Deficient ( | Moderately Electron Deficient ( | A is a more aggressive Michael acceptor.[1] |
| pKa (Predicted) | ~4.06 | ~4.43 | A is more acidic; carboxylate forms more readily.[1] |
| Lipophilicity (LogP) | ~2.6 | ~1.9 | A requires higher polarity organic solvents (DMF/DMSO). |
| Conformation | Twisted (Non-planar) | Planar | A has reduced packing energy (higher solubility in organics). |
| Steric Bulk | High (Ortho-Cl radius ~1.75 Å) | Low | A hinders bulky nucleophiles at the |
Visualizing the Ortho-Twist Effect
The following diagram illustrates the structural divergence and its impact on reactivity vectors.
Caption: Structural impact of the ortho-chlorine substituent on electronic activation and steric accessibility.
Reactivity Benchmarking
A. Amide Coupling (Carboxyl Reactivity)
Both compounds undergo standard amide coupling (e.g., EDC/NHS, HATU).[1] However, Compound A exhibits a faster rate of activation but a potentially slower rate of amine approach if the amine is bulky.
-
Mechanism: The electron-withdrawing Cl/F atoms in A make the carbonyl carbon more electropositive (activated).
-
Operational Note: Due to the lower pKa of A , buffering is critical. Ensure the reaction pH remains above 8.0 to keep the amine nucleophilic but below the hydrolysis threshold of the active ester.
B. Michael Addition (Alkene Reactivity)
This is the most distinct differentiator.[1] The
-
Compound B: Reacts predictably with thiols and amines.[1] Kinetics follow standard Hammett correlations.[1]
-
Compound A:
-
Small Nucleophiles (e.g., Methanethiol): Reaction is FASTER than B. The inductive effect (-I) of the ortho-Cl pulls electron density from the alkene, lowering the LUMO energy.
-
Bulky Nucleophiles (e.g., Glutathione, Proteins): Reaction is SLOWER or inhibited. The ortho-Cl physically blocks the trajectory of attack (Burgi-Dunitz angle) for large molecules.
-
C. Metal-Catalyzed Coupling (Heck/Suzuki)
If using these acids as substrates:
-
Compound B: Stable under standard Pd-catalyzed conditions.
-
Compound A: The ortho-Cl is a potential "trap."[1] In high-temperature Heck reactions or using electron-rich ligands (e.g.,
), oxidative addition can occur at the C-Cl bond, leading to polymerization or dehalogenation byproducts. Recommendation: Use mild bases (Cs2CO3) and temperatures <80°C to preserve the C-Cl bond.[1]
Experimental Protocols
These protocols are designed to normalize the solubility differences and highlight the reactivity divergence.[1]
Protocol 1: Comparative Amide Coupling (HATU Method)
Validates solubility and carboxyl activation rates.
-
Preparation: Dissolve 1.0 mmol of Acid (A or B) in 5 mL anhydrous DMF . (Note: DCM is suitable for B but often fails to fully solvate A).[1]
-
Activation: Add 1.2 eq DIPEA and 1.1 eq HATU. Stir at 0°C for 15 mins.
-
Observation: Compound A active ester forms faster (monitor by TLC/LCMS).[1]
-
-
Coupling: Add 1.1 eq of Benzylamine. Warm to RT and stir for 2 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.[1]
-
Outcome: Yields should be comparable (>85%), but Compound A typically requires chromatography due to higher lipophilic impurities.[1]
Protocol 2: Controlled Michael Addition (Thiol Kinetics)
Demonstrates the electronic vs. steric trade-off.
-
Setup: Prepare a 0.1 M solution of Acid (A or B) in Methanol.
-
Nucleophile: Add 2.0 eq of Cysteamine (small nucleophile) or N-Boc-Cysteine methyl ester (bulky nucleophile).[1]
-
Catalysis: Add 0.1 eq TEA.
-
Monitoring: Aliquot at t=10, 30, and 60 min for HPLC analysis.
-
Expected Result (Cysteamine):A reaches >90% conversion faster than B .
-
Expected Result (Bulky Cysteine):B converts faster; A shows lag phase due to steric hindrance.[1]
-
Decision Logic for Drug Design
Use the following flowchart to select the appropriate scaffold for your application.
Caption: Decision matrix for selecting between chlorinated and fluorinated cinnamic acid scaffolds.
References
-
Acidity & Hammett Constants
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Ortho-Effect in Cinnamic Acids
-
Synthesis & Knoevenagel Conditions
-
Biological Activity (Kinase/Antimicrobial)
-
Solubility & Physical Properties
-
BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids. Link
-
Sources
A Senior Application Scientist's Guide to Reference Standards for Fluorinated Cinnamic Acid Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Fluorinated cinnamic acids and their derivatives are a significant class of compounds in medicinal chemistry, valued for the unique properties that fluorine substitution imparts, such as enhanced metabolic stability and binding affinity.[1][2] However, the synthesis and storage of these compounds can introduce impurities that may affect the final drug product's efficacy and safety.[3]
This guide provides an in-depth comparison of reference standards for the identification and quantification of impurities in fluorinated cinnamic acids. We will explore the hierarchy of available standards, detail the causality behind analytical choices, and provide a validated experimental protocol for impurity profiling, grounded in established regulatory frameworks.
The Impurity Landscape in Fluorinated Cinnamic Acids
Effective impurity control begins with understanding the potential sources and types of impurities. In the context of fluorinated cinnamic acids, impurities are generally categorized as defined by the International Council for Harmonisation (ICH).[4][5]
-
Organic Impurities: These are the most common and structurally diverse.
-
Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic route.
-
By-products: Resulting from side reactions, such as isomers (e.g., cis-isomers of the desired trans-cinnamic acid) or products from incomplete or over-fluorination.
-
Degradation Products: Formed during manufacturing or storage due to factors like hydrolysis, oxidation, or photolysis.[4][6]
-
-
Inorganic Impurities: These can include reagents, catalysts (e.g., heavy metals), or other inorganic materials introduced during the manufacturing process.[7][8]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[4][7]
The ICH guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for reporting, identifying, and qualifying these impurities based on the maximum daily dose of the API.[4][6][9]
A Comparative Analysis of Reference Standards
The accuracy of any impurity analysis is directly dependent on the quality of the reference standard used.[10] A reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity and measuring the quantity of an analyte.[11][12] The choice of standard is a critical decision, balancing regulatory requirements, analytical accuracy, and cost.
There is a distinct hierarchy of standards, each with a specific role in the quality control ecosystem.
Comparison of Reference Standard Types
The following table objectively compares the different classes of reference standards available to researchers.
| Feature | Certified Reference Material (CRM) | Pharmacopeial Standard (e.g., USP, EP) | Working (In-house) Standard |
| Purity | Highest possible purity, extensively characterized.[13][14] | High purity (often >99.9%), rigorously tested. | Good purity (typically >95%), sufficient for routine use. |
| Certification | Accompanied by a detailed Certificate of Analysis under ISO 17034 guidelines, stating property values, uncertainty, and traceability.[13][14] | Officially recognized by national or regional pharmacopeias; comes with a certificate of analysis (CoA).[11] | Qualified in-house against a pharmacopeial standard or CRM; documentation is internal.[11] |
| Traceability | Directly traceable to SI units or other primary standards.[13][14] | Considered a primary standard for regulatory purposes; provides a high degree of confidence.[3] | Traceable to the primary standard it was qualified against.[12] |
| Primary Use | Method validation, instrument calibration, and as the ultimate benchmark for qualifying lower-tier standards.[11][12][13] | Definitive identification, method validation, and as the official standard for regulatory submissions and dispute resolution.[11][15] | Routine quality control, batch release testing, and in-process controls to preserve the more expensive primary standards.[12] |
| Cost | Highest cost due to rigorous certification processes.[14] | High cost, reflecting extensive testing and validation. | Most cost-effective option for high-volume, routine analysis. |
| Regulatory Standing | The "gold standard," exceeding most regulatory requirements.[13] | Widely accepted and often required by regulatory agencies like the FDA and EMA.[15] | Acceptable for routine testing, but primary standards must be used for validation and submission purposes.[11] |
Experimental Protocol: Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing non-volatile organic impurities in fluorinated cinnamic acids due to its high resolution and sensitivity.[7][8][16] A well-designed HPLC method can separate the main API peak from structurally similar impurities.
The following protocol outlines a robust, self-validating method for impurity profiling.
Detailed HPLC Methodology
Objective: To separate, identify, and quantify potential impurities in a fluorinated cinnamic acid drug substance.
1. Chromatographic Conditions:
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Causality: The non-polar C18 stationary phase is ideal for retaining and separating the aromatic, moderately polar cinnamic acid and its related impurities.
-
-
Mobile Phase: A gradient mixture of Solvent A and Solvent B.
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Causality: The acid suppresses the ionization of the carboxylic acid group on the cinnamic acid molecule, ensuring a single, sharp peak shape and consistent retention.[16]
-
-
Solvent B: Acetonitrile.
-
Causality: Acetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
-
-
-
Gradient Elution: Start with a high percentage of Solvent A (e.g., 80%) and gradually increase the percentage of Solvent B over 30-40 minutes.
-
Causality: A gradient is superior to an isocratic method for impurity profiling as it can elute a wide range of impurities with varying polarities, from highly polar degradation products to non-polar by-products, within a reasonable run time.[16]
-
-
Flow Rate: 1.0 mL/min.
-
Causality: This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
-
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
-
-
Detection: UV-Vis Detector at 275 nm.
-
Causality: The phenyl ring and conjugated double bond in the cinnamic acid scaffold provide strong UV absorbance. The specific wavelength should be optimized at the absorbance maximum of the main compound to ensure high sensitivity for both the API and related impurities.[16]
-
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Reference Standard Solution: Accurately weigh and dissolve the chosen primary reference standard (e.g., USP Fluorocinnamic Acid RS) in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water) to create a stock solution of known concentration (e.g., 1.0 mg/mL).
-
Sample Solution: Prepare the sample of the fluorinated cinnamic acid to be tested at the same concentration as the reference standard stock solution.
-
Sensitivity Solution (Reporting Threshold Standard): Dilute the Reference Standard stock solution to a concentration that corresponds to the ICH reporting threshold (e.g., 0.05%). This solution is critical for verifying that the analytical method has sufficient sensitivity to detect impurities at the required levels.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a blank injection (solvent only) to ensure no system peaks interfere with the analysis.
-
Inject the Reference Standard solution six times to establish system suitability. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.[17]
-
Inject the Sensitivity Solution to confirm the signal-to-noise ratio is adequate (typically >10:1) at the reporting limit.
-
Inject the Sample Solution in duplicate.
4. Data Analysis & Interpretation:
-
Identification: An impurity is tentatively identified by comparing its retention time to that of a known, characterized impurity standard. For unknown impurities, hyphenated techniques like LC-MS are required for structural elucidation.[18][19]
-
Quantification: The level of an impurity can be calculated using the principle of relative response factors (RRF). If the impurity standard is available, its concentration is determined from its own calibration curve. If not, the impurity level is often estimated relative to the main API peak.[6][9] The drug substance itself can be used as a standard to estimate impurity levels, sometimes with a correction factor if the UV response is significantly different.[6][9]
Conclusion: A Foundation of Trustworthiness
The selection and proper use of reference standards are foundational to ensuring the quality and safety of fluorinated cinnamic acid-based pharmaceuticals. While Certified Reference Materials and Pharmacopeial Standards provide the highest level of authority for method validation and regulatory submissions, well-characterized in-house working standards are indispensable for efficient and cost-effective routine quality control.[20]
By pairing high-quality reference standards with a robust, scientifically-sound analytical method like the HPLC protocol detailed here, researchers and drug developers can build a self-validating system. This ensures that impurity profiles are accurate, reproducible, and compliant with global regulatory expectations, ultimately safeguarding patient health and maintaining product integrity.[10]
References
- Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Vertex AI Search URL
- Title: Reference Standards for Impurities in Pharmaceuticals - Knors Pharma Source: Knors Pharma URL
- Title: Guidance for Industry - Q3A Impurities in New Drug Substances Source: FDA URL
- Title: Q 3 B (R2)
- Title: Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing Source: Pharmaffiliates URL
- Source: HealthManagement.
- Title: Demystifying Certified Reference Materials Vs.
- Title: Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp.
- Title: cinnamic acid and its Impurities Source: Pharmaffiliates URL
- Title: Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs)
- Title: Working Standard VS Reference Standard: Key Differences Between the Two Source: Clinivex URL
- Title: Difference Between Working Standards And Reference Standards Source: Simson Pharma Limited URL
- Title: Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production Source: PubMed URL
- Title: Working Standard VS Reference Standard: Key Differences Between the Two Source: Clinivex URL
- Title: Separation of Cinnamic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL
- Title: Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals Source: BenchChem URL
- Title: Validating the Purity of a Synthesized Cinnamic Acid Reference Standard: A Comparative Guide Source: BenchChem URL
- Title: Cinnamic Acid Analysis Service Source: Creative Proteomics URL
- Title: Impurity Profiling With Use of Hyphenated Techniques Source: Asian Journal of Research in Chemistry URL
- Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Biomedical Journal of Scientific & Technical Research URL
- Source: ResolveMass Laboratories Inc.
- Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL
- Title: Discover Impurity Reference Standards from USP Source: USP URL
- Title: Cinnamic Acid Derivatives and Their Biological Efficacy Source: MDPI URL
- Title: Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq Source: Journal of Applied Pharmaceutical Science URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. usp.org [usp.org]
- 4. tasianinch.com [tasianinch.com]
- 5. biomedres.us [biomedres.us]
- 6. ema.europa.eu [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biotech-spain.com [biotech-spain.com]
- 9. fda.gov [fda.gov]
- 10. healthmanagement.org [healthmanagement.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. theclinivex.com [theclinivex.com]
- 13. gbjpl.com.au [gbjpl.com.au]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. knorspharma.com [knorspharma.com]
- 16. benchchem.com [benchchem.com]
- 17. japsonline.com [japsonline.com]
- 18. Cinnamic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. ajrconline.org [ajrconline.org]
- 20. 3-(Trifluoromethoxy)cinnamic acid [webbook.nist.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-(2-Chloro-4-fluorophenyl)acrylic acid
CAS Number: 174603-37-3 | Molecular Formula: C₉H₆ClFO₂ Classification: Halogenated Aromatic Acid | Signal Word: WARNING
Core Directive & Operational Context
This guide supersedes generic safety data sheets (SDS) by integrating specific logistical handling requirements for halogenated cinnamic acid derivatives. 3-(2-Chloro-4-fluorophenyl)acrylic acid is a potent Michael acceptor and halogenated building block used frequently in medicinal chemistry for structure-activity relationship (SAR) studies.
Critical Safety Distinction: Unlike simple organic acids, the halogenated motif (Chloro/Fluoro) increases lipophilicity and potential bioavailability, while the acrylic acid moiety poses specific reactivity hazards (polymerization/alkylation potential). Strict dust control is the primary operational requirement to prevent respiratory sensitization.
Hazard Identification & Risk Profile
GHS Classification:
| Hazard Type | Mechanism of Action | Operational Risk |
| Respiratory | Mucosal irritation via acrylic acid moiety. | High risk during weighing/transfer of dry powder. |
| Ocular | Acidic proton + halogenated ring causes severe stinging/tearing. | High risk during solubilization or syringe filter failure. |
| Dermal | Lipophilic absorption leading to contact dermatitis. | Moderate risk; increases if dissolved in DMSO/DMF. |
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for specific tasks involving this compound.
| PPE Component | Specification | Task: Weighing (Solid) | Task: Synthesis/Solubilization |
| Hand Protection | Nitrile (0.11 mm min) | Required (Single layer) | Required (Double gloving recommended if using DCM/DMF) |
| Eye Protection | ANSI Z87.1 Goggles | Required (Safety glasses w/ side shields acceptable if in hood) | Required (Chemical splash goggles preferred) |
| Respiratory | N95 or P100 | Recommended (If weighing outside a hood - Not Recommended) | Not required if in Fume Hood |
| Body Protection | Lab Coat (Cotton/Poly) | Required (Buttoned to neck) | Required (Chemical resistant apron if >10g scale) |
Scientist's Note on Gloves: While nitrile is effective for the solid powder, if you dissolve this compound in Dichloromethane (DCM) , nitrile degrades rapidly. Switch to Silver Shield/4H laminate gloves or change nitrile gloves immediately upon splash contact.
Operational Protocols
A. Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerator). While stable at room temperature for short periods, the acrylic double bond is susceptible to slow polymerization or photo-isomerization (E/Z shift) under heat/light.
-
Atmosphere: Keep container tightly sealed. Hygroscopic nature is low, but moisture can cake the powder, increasing weighing difficulty.
B. Weighing & Transfer (Dust Control)
-
Engineering Control: Use a Class II Biosafety Cabinet or Chemical Fume Hood .
-
Static Control: Halogenated powders are often static-prone. Use an anti-static gun or polonium strip near the balance to prevent "flying powder" which leads to inhalation exposure.
-
Technique: Do not use spatulas that retain static (plastic). Use stainless steel or PTFE-coated spatulas.
C. Solubilization
-
Solvents: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.
-
Exotherm Warning: No significant exotherm on dissolution, but always add solid to solvent, not solvent to solid, to prevent clumping and splashing.
Waste Disposal & Management
Crucial Compliance Rule: This compound contains Chlorine and Fluorine .[4] It MUST be segregated into the Halogenated Waste stream. Mixing with non-halogenated waste (e.g., Acetone/Hexane waste) can result in heavy fines from disposal agencies (e.g., clean harbors) and violates RCRA protocols.
Disposal Decision Logic
Figure 1: Decision tree for compliant disposal of halogenated acrylic acid derivatives.
Emergency Response Procedures
| Incident | Immediate Action | Secondary Action |
| Eye Contact | Flush immediately for 15 mins. Use eye wash station.[3][4] Hold eyelids open. | Seek medical attention.[1][2][3][4][5][6] Bring SDS. |
| Skin Contact | Brush off dry powder before wetting. Wash with soap/water for 15 mins.[1][5] | Apply moisturizer if irritation persists. Monitor for dermatitis. |
| Inhalation | Move to fresh air immediately. | If wheezing occurs, seek medical help (respiratory sensitization check). |
| Spill (Solid) | Do NOT sweep dry. Dampen with wet paper towel to suppress dust, then wipe up. | Place waste in "Hazardous Solid" bin. Clean surface with Ethanol. |
References
-
University of Illinois Urbana-Champaign . (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 27, 2026, from [Link]
-
Temple University EHRS . (n.d.). Halogenated Solvents in Laboratories. Retrieved February 27, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
